molecular formula C13H11ClN2O B8762609 6-Chloro-4-o-tolyl-nicotinamide

6-Chloro-4-o-tolyl-nicotinamide

Cat. No.: B8762609
M. Wt: 246.69 g/mol
InChI Key: DDAOMKMMERKCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-o-tolyl-nicotinamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN2O/c1-8-4-2-3-5-9(8)10-6-12(14)16-7-11(10)13(15)17/h2-7H,1H3,(H2,15,17)

InChI Key

DDAOMKMMERKCQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-o-tolyl-nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the nicotinamide derivative, 6-Chloro-4-o-tolyl-nicotinamide. As the biopharmaceutical industry increasingly focuses on targeted small molecules, a profound understanding of a compound's fundamental characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its therapeutic efficacy. This document moves beyond a simple recitation of data points, offering a field-proven perspective on the causality behind experimental choices and the interpretation of results. We will delve into the known properties of this compound and provide detailed, self-validating protocols for their experimental determination. This guide is structured to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, many of which can be anticipated and mitigated by a thorough early-stage characterization of its physicochemical properties. These properties, including solubility, lipophilicity, ionization state (pKa), and solid-state characteristics, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For a nicotinamide derivative such as this compound, these parameters are not merely academic; they are critical determinants of its potential as a therapeutic agent.

Nicotinamide and its derivatives have garnered significant interest due to their diverse biological activities, including roles as enzyme inhibitors and their potential in oncology and infectious diseases.[1][2][3][4][5][6] The substitution pattern of this compound—featuring a chlorine atom, an ortho-tolyl group, and a primary amide on the pyridine ring—suggests a nuanced interplay of electronic and steric factors that will influence its behavior in biological systems. This guide provides the foundational knowledge and methodologies required to elucidate these properties.

Core Physicochemical Properties of this compound

Based on available data, the fundamental properties of this compound are summarized below. It is important to note that some of these values are computationally predicted and await experimental verification, for which detailed protocols are provided in the subsequent sections.

PropertyValueData Source
Chemical Structure Chemical Structure of this compound-
CAS Number 342417-00-9Chemical Supplier Data
Molecular Formula C₁₃H₁₁ClN₂OECHEMI[7]
Molecular Weight 246.69 g/mol ECHEMI[7]
Melting Point 45.3 - 47.3 °CECHEMI[7]
XLogP3 (Computed) 2.7ECHEMI[7]
Hydrogen Bond Donors 1ECHEMI[7]
Hydrogen Bond Acceptors 2ECHEMI[7]
Predicted Density 1.265±0.06 g/cm³ECHEMI[7]

Experimental Determination of Key Physicochemical Parameters

As a Senior Application Scientist, it is my experience that reliance on purely theoretical values can be misleading. The following sections provide robust, field-tested protocols for the experimental determination of the most critical physicochemical properties. The rationale behind each step is explained to ensure both technical accuracy and a deep understanding of the underlying principles.

Aqueous Solubility: Kinetic vs. Thermodynamic Assessment

Aqueous solubility is arguably one of the most critical parameters, as it dictates the bioavailability of orally administered drugs and the feasibility of parenteral formulations. It's crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.

  • Kinetic Solubility: This is a high-throughput assessment of how readily a compound dissolves from a DMSO stock solution into an aqueous buffer.[8][9] It is an indispensable tool in early discovery for ranking compounds but can sometimes overestimate the true solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid form of the compound in a given solvent.[8] It is a more time- and resource-intensive measurement but provides the "gold standard" value necessary for later-stage development.

This protocol is based on the well-established shake-flask method, which remains the benchmark for accurate solubility measurement.[10][11]

Objective: To determine the equilibrium solubility of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

  • Preparation: Add an excess of solid this compound to a known volume of PBS (pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Pre-saturate n-octanol and PBS B Add compound to pre-saturated phases A->B C Shake to equilibrate B->C D Centrifuge to separate phases C->D E Quantify concentration in each phase (HPLC) D->E F Calculate LogD E->F

Caption: Shake-Flask Method for LogD Determination.

Ionization Constant (pKa)

The pKa value indicates the pH at which a compound is 50% ionized. This is crucial as the ionization state affects solubility, permeability, and interaction with biological targets. The pyridine nitrogen and the amide group of this compound can potentially be protonated or deprotonated.

Potentiometric titration is a highly accurate method for determining pKa values. [12][13][14][15] Objective: To determine the pKa(s) of this compound by monitoring pH changes upon addition of a titrant.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM). [12]2. Titration Setup: Calibrate a pH meter with standard buffers. [12]Place the sample solution in a jacketed vessel to maintain a constant temperature.

  • Titration: Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve, where the pKa corresponds to the inflection point. [13]

Melting Point and Solid-State Characterization

The melting point is a fundamental physical property that provides an indication of purity and the stability of the crystal lattice. A sharp melting range typically signifies a pure compound. [16]

This is the most common and pharmacopeia-accepted method for melting point determination. [7][17][18] Objective: To determine the melting range of this compound.

Methodology:

  • Sample Preparation: Finely powder the crystalline sample.

  • Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm. [17]3. Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1 °C/min as per pharmacopeia guidelines). [18]4. Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point). The melting point is reported as this range.

Chemical Stability Assessment

Evaluating the stability of a drug candidate under various stress conditions is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions. [19][20][21]

Objective: To identify potential degradation pathways and the intrinsic stability of this compound.

Methodology:

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions as per ICH guidelines, including:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Elevated temperature (e.g., 60°C)

    • Photolytic: Exposure to UV and visible light

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

  • Evaluation: Quantify the amount of the parent compound remaining and identify any major degradation products, often using mass spectrometry (LC-MS).

Caption: Workflow for a Forced Degradation Study.

Conclusion and Future Directions

This guide has outlined the core physicochemical properties of this compound and provided detailed, authoritative protocols for their experimental determination. A thorough understanding and empirical validation of these parameters are non-negotiable for advancing any compound through the drug development pipeline. The data generated from these studies will form the bedrock of formulation development, toxicological evaluation, and ultimately, the successful translation of a promising molecule into a safe and effective therapeutic. It is our recommendation that these experimental protocols be implemented to build a robust data package for this compound, thereby enabling informed, data-driven decisions in its development journey.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • European Journal of Chemistry. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. [Link]

  • Kluwer, W. et al. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Omori UK. (2025). Key pharmaceutical stability testing guidelines. [Link]

  • Edisco. Melting point determination. [Link]

  • SSERC. Melting point determination. [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. [Link]

  • World Health Organization (WHO). Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • A.KRÜSS Optronic. Melting point determination. [Link]

  • protocols.io. LogP / LogD shake-flask method. [Link]

  • Yang, Z. et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • ResearchGate. (2026). Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. [Link]

  • MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • ResearchGate. (2009). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • Wu, J. et al. (2013). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. PMC. [Link]

  • ResearchGate. Structures of nicotinamide derivatives with potential drug activities. [Link]

  • Chen, H. et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PMC. [Link]

  • Asian Journal of Chemistry. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. [Link]

  • TSI Journals. SYNTHESIS AND BIOLOGICAL EVALUATION OF 4-ARYL - 3-CHLORO –1– NICOTINAMIDO–2–AZETIDINONES AS POTENTIAL ANTICONVULSANT AND. [Link]

Sources

"6-Chloro-4-o-tolyl-nicotinamide" CAS number 342417-00-9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 6-Chloro-4-o-tolyl-nicotinamide (CAS 342417-00-9), a critical intermediate in the production of Neurokinin-1 (NK1) receptor antagonists.

Executive Summary

This compound is a pyridine-based pharmaceutical intermediate acting as the structural backbone for second-generation antiemetics.[1] Its primary industrial application is in the synthesis of Netupitant , a selective NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting (CINV).

This compound represents a "chemical hinge": the 6-chloro position serves as an electrophilic site for nucleophilic aromatic substitution (


), while the 3-carboxamide  moiety functions as a masked amino group, destined for conversion via Hofmann rearrangement. The 4-o-tolyl  substituent provides the necessary steric bulk and lipophilicity required for high-affinity binding to the NK1 receptor's hydrophobic pocket.

Chemical Identity & Physiochemical Profile[2][3][4][5]

PropertySpecification
IUPAC Name 6-Chloro-4-(2-methylphenyl)pyridine-3-carboxamide
Common Name This compound
Molecular Formula

Molecular Weight 246.69 g/mol
Appearance Beige crystalline foam or solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Key Functional Groups Aryl Chloride (C6), Carboxamide (C3), Biaryl axis (C4)
Structural Visualization

The following diagram illustrates the core connectivity and reactive sites of the molecule.

ChemicalStructure Core Pyridine Core C6 C6-Chloro (Electrophile for SNAr) Core->C6 Activated Site C3 C3-Carboxamide (Precursor to Amine) Core->C3 Meta Position C4 C4-o-Tolyl (Hydrophobic Anchor) Core->C4 Para to N

Figure 1: Functional map of this compound highlighting the reactive C6 position and the C3 amide handle.

Synthesis Logic & Manufacturing

The synthesis of CAS 342417-00-9 is non-trivial due to the need to introduce the bulky o-tolyl group at the C4 position of the pyridine ring, which is electronically unfavorable for direct nucleophilic attack without activation.

The "Grignard-Oxidation" Strategy

The most robust industrial route avoids palladium-catalyzed cross-coupling (Suzuki) in favor of a Grignard addition followed by re-aromatization. This method is preferred for its cost-effectiveness and scalability.

  • Regioselective Addition: o-Tolylmagnesium chloride attacks the C4 position of 6-chloronicotinic acid (or its ester). The presence of the carboxylate/amide group at C3 directs the incoming nucleophile to C4 via coordination or electronic steering.

  • Oxidative Aromatization: The initial addition disrupts the pyridine aromaticity, forming a dihydropyridine intermediate. An oxidant (e.g., Manganese(III) acetate or o-chloranil) is required to restore the aromatic system.

  • Amidation: The resulting acid is converted to the amide using Thionyl Chloride (

    
    ) followed by aqueous Ammonia (
    
    
    
    ).
Synthesis Workflow Diagram

SynthesisRoute Start 6-Chloronicotinic Acid (Starting Material) Step1 Step 1: Grignard Addition (o-TolylMgCl, THF, 0°C) Start->Step1 Inter1 Dihydropyridine Intermediate Step1->Inter1 Step2 Step 2: Oxidation (Mn(OAc)3 or o-Chloranil) Inter1->Step2 Re-aromatization AcidInter 6-Chloro-4-o-tolyl-nicotinic Acid Step2->AcidInter Step3 Step 3: Amidation (1. SOCl2, DMF; 2. NH4OH) AcidInter->Step3 Product TARGET: this compound (CAS 342417-00-9) Step3->Product Yield ~98%

Figure 2: Industrial synthesis pathway from 6-chloronicotinic acid.

Experimental Applications & Protocols

Protocol A: Downstream Conversion (Synthesis of Netupitant Intermediate)

The primary utility of CAS 342417-00-9 is its conversion to 6-(4-methylpiperazin-1-yl)-4-o-tolylnicotinamide via


.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: 1-Methylpiperazine (10.0 eq, acts as solvent and base)

  • Solvent: None (Neat reaction) or Toluene if scaling up.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with this compound. Add 1-Methylpiperazine (excess).[1]

  • Reaction: Heat the mixture to 100°C for 2–3 hours.

    • Expert Insight: The reaction is driven by the electron-deficient nature of the pyridine ring. The chloride is a good leaving group.

    • Validation Check: Monitor via TLC (DCM/MeOH 9:1). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup: Remove excess methylpiperazine under high vacuum (rotary evaporator).

  • Purification: The residue is typically a foam.[2][3] Flash chromatography (Silica gel, DCM

    
     5% MeOH/DCM) yields the product.
    
  • Yield: Expected yield is >95% .

Protocol B: Hofmann Rearrangement (Amide to Amine)

This step transforms the nicotinamide into the nicotinamine required for the final drug assembly.

Reagents:

  • Substrate: Piperazine-substituted nicotinamide (from Protocol A).[3]

  • Oxidant: Sodium Hypochlorite (NaOCl, 10-13% aq. solution).

  • Base: Sodium Hydroxide (NaOH).

Methodology:

  • Dissolve the substrate in Methanol.

  • Add NaOH and NaOCl solution at 0°C.

  • Heat to 70°C for 2 hours.

    • Mechanism: The amide is N-chlorinated, deprotonated, and rearranges to an isocyanate, which hydrolyzes to the amine.

    • Validation Check: Evolution of

      
       gas (bubbling) indicates the rearrangement is proceeding.
      
  • Result: Formation of 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine .

Mechanism of Action (Molecular Pharmacology)

While CAS 342417-00-9 is an intermediate, its structural features dictate the pharmacology of the final NK1 antagonist.

  • Hydrophobic Anchor (4-o-tolyl): The 2-methylphenyl group occupies a specific hydrophobic pocket in the Transmembrane Domain (TM) of the NK1 receptor. The ortho-methyl group restricts rotation (atropisomerism potential), locking the biaryl system into a bioactive conformation.

  • Solubility Wing (Piperazine): The chlorine at C6 is replaced by methylpiperazine. This basic moiety (

    
    ) improves aqueous solubility and pharmacokinetic profile (bioavailability) of the final drug.
    
  • Receptor Binding: The final drug (Netupitant) acts as a pseudo-irreversible antagonist , likely due to the slow dissociation rates facilitated by the rigid pyridine scaffold constructed from this intermediate.

Safety & Handling

  • Hazards: Classified as Irritant (Skin/Eye). The compound contains a reactive aryl chloride; avoid contact.

  • Storage: Store at 2–8°C. Hygroscopic—keep under inert atmosphere (Nitrogen/Argon) if stored as a foam.

  • Disposal: Incineration. Do not release into aqueous waste streams due to potential aquatic toxicity of chlorinated pyridines.

References

  • Hoffmann-La Roche Inc. (2001). 4-Phenyl-pyridine compounds. US Patent 6,297,375.[2]

  • Helsinn Healthcare SA. (2014). Process for the preparation of 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide (Netupitant).

  • ChemicalBook. (2024). This compound Product Description and Properties.

  • New Drug Approvals. (2014). Netupitant Synthesis and Clinical Profile.

  • National Center for Biotechnology Information. (2025).

Sources

Methodological & Application

Application Note: 6-Chloro-4-o-tolyl-nicotinamide Scaffolds in NK1 Antagonist Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, characterization, and functionalization of 6-Chloro-4-o-tolyl-nicotinamide , a critical pharmacophore intermediate used in the development of Neurokinin-1 (NK1) receptor antagonists, most notably Netupitant (Akynzeo®).

Targeting the NK1 receptor is a cornerstone strategy in preventing Chemotherapy-Induced Nausea and Vomiting (CINV). This guide provides researchers with a robust protocol for constructing the "4-phenyl-pyridine" core, a structure privileged for its ability to lock into the NK1 binding pocket via the sterically demanding o-tolyl group. We further detail the downstream conversion of this scaffold into active pharmaceutical ingredients (APIs) via nucleophilic aromatic substitution (


) and Hoffmann rearrangement.

Biological Context & Mechanism of Action[1][2]

The NK1 Receptor Pathway

The efficacy of this compound derivatives stems from their ability to antagonize the NK1 receptor, a G-protein coupled receptor (GPCR) located in the brainstem's vomiting center and the gastrointestinal tract.

  • Trigger: Chemotherapeutic agents (e.g., Cisplatin) damage enterochromaffin cells.

  • Mediator: This triggers the release of Substance P (a tachykinin neuropeptide).

  • Reception: Substance P binds to NK1 receptors in the nucleus tractus solitarius (NTS).

  • Response: Activation of the vomiting reflex.[1]

Structural Insight: The o-tolyl (2-methylphenyl) moiety at the 4-position of the pyridine ring induces a specific torsion angle, locking the biaryl system into a conformation that maximizes hydrophobic interactions within the NK1 receptor pocket, distinguishing it from less selective antagonists.

DOT Diagram: NK1 Signaling & Antagonism

NK1_Pathway Chemo Chemotherapy (Cisplatin/Anthracyclines) EC_Cells Enterochromaffin Cells (Gut) Chemo->EC_Cells Cytotoxicity SubP Substance P (Neuropeptide) EC_Cells->SubP Release NK1 NK1 Receptor (GPCR) SubP->NK1 Activation Gprot Gq/11 Protein Signaling NK1->Gprot Transduction Calcium Intracellular Ca2+ Release Gprot->Calcium Emesis Emesis (Vomiting Center) Calcium->Emesis Scaffold 6-Chloro-4-o-tolyl Scaffold (Netupitant) Scaffold->NK1 Competitive Antagonism

Figure 1: The mechanism of CINV and the competitive antagonism provided by the Netupitant scaffold.[2]

Chemical Synthesis Protocol

Objective: Scalable synthesis of this compound starting from 6-chloronicotinic acid.

Reaction Scheme Overview

The synthesis overcomes the low reactivity of the pyridine ring using a Grignard addition followed by an oxidative re-aromatization—a technique perfected by Hoffmann-La Roche researchers.

Step 1: Grignard Addition & Re-aromatization

Reagents: 6-Chloronicotinic acid, o-tolylmagnesium chloride, Manganese(III) acetate (Mn(OAc)₃).

  • Setup: Charge a dry reactor with 6-chloronicotinic acid (1.0 eq) and anhydrous THF. Cool to 0°C.[1][3][4]

  • Addition: Slowly add o-tolylmagnesium chloride (2.5 eq) over 45 minutes.

    • Mechanism Note: This forms a dihydropyridine intermediate. The aromaticity is temporarily lost.

  • Oxidation: Cool the mixture to -60°C. Add Acetic Acid followed by Mn(OAc)₃ (2.0 eq) or DDQ to drive oxidative re-aromatization.

  • Workup: Filter the manganese salts. Concentrate the filtrate. Acidify to precipitate 6-Chloro-4-o-tolyl-nicotinic acid .

    • Yield Target: >85%.[1][3][4][5]

Step 2: Amide Formation (The Target Compound)

Reagents: Thionyl chloride (


), Ammonium hydroxide (

).
  • Activation: Suspend the acid from Step 1 in Toluene/THF. Add

    
     (1.3 eq) and catalytic DMF. Heat to 50°C for 2 hours to form the acid chloride.
    
  • Amidation: Cool the acid chloride solution to 0°C.

  • Quench: Slowly add the solution to a mixture of 25% aqueous

    
     and water.
    
    • Critical Control: Maintain temperature <5°C to prevent hydrolysis back to the acid.

  • Isolation: Extract with Ethyl Acetate. Evaporate solvent to yield This compound as a beige crystalline solid.[1][3][4]

DOT Diagram: Synthetic Workflow

Synthesis_Flow Start 6-Chloronicotinic Acid Grignard Grignard Addition (o-TolylMgCl, THF, 0°C) Start->Grignard Intermediate Dihydropyridine Intermediate Grignard->Intermediate Oxidation Re-aromatization (Mn(OAc)3 or DDQ) Intermediate->Oxidation Oxidative Restore Acid_Product 6-Chloro-4-o-tolyl- nicotinic acid Oxidation->Acid_Product Activation Acid Chloride Formation (SOCl2, DMF) Acid_Product->Activation Amidation Amidation (NH4OH, 0°C) Activation->Amidation Final 6-Chloro-4-o-tolyl- nicotinamide Amidation->Final

Figure 2: Step-wise synthesis from precursor acid to the nicotinamide scaffold.

Functionalization & Library Generation

The "6-chloro" position is a reactive handle for Nucleophilic Aromatic Substitution (


), allowing the creation of diverse libraries.
Protocol: Diversification

To synthesize the Netupitant precursor or analogs:

  • Reactant: Dissolve this compound (1.0 eq) in 1-methylpiperazine (excess, acts as solvent and nucleophile).

  • Conditions: Heat to 100°C for 2–4 hours.

  • Monitoring: Monitor by HPLC for the disappearance of the chloro-starting material.

  • Purification: Remove excess piperazine under high vacuum. Recrystallize from Isopropyl Acetate.

  • Product: 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide .

Protocol: Hoffmann Rearrangement (Amide to Amine)

To convert the amide into the primary amine required for the final acylation step in Netupitant synthesis:

  • Reagents: NaOH, NaOCl (Bleach).[1]

  • Conditions: Treat the nicotinamide derivative with NaOCl/NaOH in methanol at 70°C.

  • Result: This excises the carbonyl carbon, yielding the 3-amino-pyridine derivative, ready for final coupling with 3,5-bis(trifluoromethyl)benzoyl chloride derivatives.

Analytical Quality Control (QC)

HPLC Method Parameters

Ensure the purity of the scaffold before proceeding to library generation.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic core) and 220 nm (amide)
Retention Time ~4.5 min (Acid precursor) vs ~5.8 min (Amide target)
Key Impurity Markers
  • Regioisomers: 1,2-addition vs 1,4-addition during Grignard step. The 4-substituted product is favored by the bulky o-tolyl group, but 2-substituted impurities must be monitored.

  • Over-oxidation: Formation of N-oxides during the Mn(OAc)₃ step if temperature is uncontrolled.

References

  • Hoffmann-Emery, F., et al. (2006).[2][4] "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives." Journal of Organic Chemistry, 71(5), 2000–2008.[2]

  • Helsinn Healthcare SA. (2014). "Netupitant and Palonosetron (Akynzeo) FDA Prescribing Information." U.S. Food and Drug Administration.[5]

  • Hoffmann, T., et al. (2000). "Process for the preparation of pyridine derivatives." U.S. Patent No.[1] 6,303,790.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Rizzi, A., et al. (2012). "In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant." Peptides, 37(1), 86-97.

Sources

Application Note: Functional Characterization of 6-Chloro-4-o-tolyl-nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for evaluating the biological activity of 6-Chloro-4-o-tolyl-nicotinamide (CAS 342417-00-9).

While widely recognized as a key synthetic intermediate for Neurokinin-1 (NK1) receptor antagonists (such as Netupitant), this molecule belongs to the 4-aryl-nicotinamide structural class, which possesses intrinsic antagonist activity against the P2X7 purinergic receptor . Consequently, this guide details protocols for characterizing activity against both targets, prioritizing P2X7 as the direct pharmacological target of the nicotinamide scaffold and NK1 for its relevance in downstream drug development.

Introduction & Compound Profile

This compound is a privileged scaffold in medicinal chemistry. Its 4-aryl-pyridine core serves as the pharmacophore for two distinct biological targets:

  • P2X7 Receptor (Antagonist): The nicotinamide moiety acts as an orthosteric or allosteric blocker of the ATP-gated P2X7 ion channel, a key driver of inflammation (IL-1

    
     release).
    
  • NK1 Receptor (Precursor/Antagonist): It is the primary building block for "Netupitant-like" anti-emetic drugs. While the intermediate itself has lower affinity than the final piperazine-substituted drug, it is frequently screened to establish Structure-Activity Relationships (SAR).

Compound Specifications
PropertyDetail
Chemical Name 6-Chloro-4-(2-methylphenyl)pyridine-3-carboxamide
CAS Number 342417-00-9
Molecular Formula C

H

ClN

O
Primary Targets P2X7 Receptor (Primary scaffold activity), NK1 Receptor (Precursor)
Solubility DMSO (>10 mM); Ethanol (Low)
Storage -20°C (Desiccated)

Mechanism of Action & Signaling Pathways

Understanding the dual-pathway relevance is critical for assay selection.

P2X7 Pathway (Inflammation)

Activation of P2X7 by high concentrations of extracellular ATP (or BzATP) leads to:

  • Opening of a cation channel (Na

    
    /Ca
    
    
    
    influx, K
    
    
    efflux).
  • Formation of a large macropore (permeable to dyes like YO-PRO-1).[1]

  • Activation of the NLRP3 inflammasome and release of IL-1

    
    .
    
NK1 Pathway (Neuromodulation)

Substance P binds to the Gq-coupled NK1 receptor, triggering:

  • PLC

    
     activation.
    
  • IP

    
     generation and Calcium mobilization from intracellular stores.
    

SignalingPathways cluster_P2X7 P2X7 Receptor Pathway cluster_NK1 NK1 Receptor Pathway ATP ATP / BzATP P2X7 P2X7 Receptor ATP->P2X7 Activates Pore Macropore Formation P2X7->Pore Sustained Activation NLRP3 NLRP3 Inflammasome P2X7->NLRP3 K+ Efflux YOPRO YO-PRO-1 Uptake Pore->YOPRO Permeation IL1B IL-1β Release NLRP3->IL1B SP Substance P NK1 NK1 Receptor SP->NK1 Activates Gq Gq Protein NK1->Gq Ca Ca2+ Flux Gq->Ca IP3 Pathway Compound 6-Chloro-4-o-tolyl- nicotinamide Compound->P2X7 Inhibits Compound->NK1 Inhibits (Low Affinity)

Figure 1: Dual-target signaling map. The compound primarily targets P2X7 pore formation (left) and serves as a structural precursor for NK1 inhibition (right).

Protocol A: P2X7 Pore Formation Assay (YO-PRO-1 Uptake)

This is the gold standard assay for nicotinamide-based P2X7 antagonists. It measures the ability of the compound to block the formation of the large cytolytic pore induced by BzATP.

Materials
  • Cell Line: HEK293 stably transfected with human P2X7 (HEK-hP2X7) or differentiated THP-1 cells.

  • Reagents:

    • YO-PRO-1 Iodide (Thermo Fisher, Cat# Y3603).

    • Agonist: 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).

    • Assay Buffer: Low divalent cation buffer (PBS with 0.5 mM CaCl

      
      , 0.5 mM MgCl
      
      
      
      , 0.1% BSA, pH 7.4). Note: High Mg
      
      
      inhibits P2X7.
  • Detection: Fluorescence Plate Reader (Ex/Em: 490/535 nm).

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest HEK-hP2X7 cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Resuspend in Assay Buffer at

      
       cells/mL.
      
    • Plate 20 µL/well (

      
       cells) into a 384-well black/clear-bottom poly-D-lysine coated plate.
      
  • Compound Addition:

    • Prepare a 3x serial dilution of This compound in Assay Buffer (max DMSO 0.5%).

    • Add 10 µL of compound to cells.

    • Incubate for 30 minutes at Room Temperature (RT) in the dark.

  • Dye Loading:

    • Prepare a 2 µM YO-PRO-1 solution in Assay Buffer.

    • Add 10 µL of YO-PRO-1 to all wells (Final concentration: 0.5 µM).

  • Activation:

    • Add 10 µL of BzATP (EC

      
       concentration, typically 30–100 µM depending on cell line).
      
  • Kinetic Read:

    • Immediately transfer to plate reader.

    • Measure fluorescence every 60 seconds for 30–60 minutes.

  • Data Analysis:

    • Calculate the Slope (RFU/min) or Area Under the Curve (AUC) for the linear phase (typically 5–20 min).

    • Normalize to "No Agonist" (0%) and "BzATP Only" (100%) controls.

    • Plot % Inhibition vs. Log[Compound] to determine IC

      
      .
      

Protocol B: NK1 Receptor Calcium Flux Assay (FLIPR)

Use this protocol if evaluating the compound as a lead for NK1 antagonist development.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human NK1 receptor.

  • Reagents:

    • Calcium Indicator: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices).

    • Agonist: Substance P (Sigma).

    • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux).

  • Detection: FLIPR Tetra or FlexStation.

Step-by-Step Methodology
  • Plating: Seed cells (15,000/well) in 384-well black-wall plates 24 hours prior to assay.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL of Calcium-6 dye loading solution.

    • Incubate 1 hour at 37°C, then 15 min at RT.

  • Compound Pre-treatment:

    • Add 10 µL of This compound (5x concentration).

    • Incubate for 20 minutes at RT.

  • Agonist Injection:

    • Prepare Substance P at 5x EC

      
       (typically 10 nM final).
      
    • Place plate in FLIPR.

    • Inject 10 µL Substance P while recording fluorescence.

  • Analysis:

    • Measure "Max - Min" fluorescence units.

    • Calculate IC

      
       based on inhibition of the Substance P response.
      

Data Interpretation & Troubleshooting

Expected Results
AssayExpected IC

(Approx.)
Interpretation
P2X7 (YO-PRO-1) 0.1 – 10 µMThe nicotinamide core is a known P2X7 pharmacophore. Activity confirms the scaffold's integrity.
NK1 (Ca Flux) > 10 µMAs an intermediate, this molecule lacks the critical piperazine/side-chains required for high-affinity NK1 binding (Netupitant IC

is ~1 nM).
Troubleshooting Guide
  • High Background in YO-PRO Assay: P2X7 is sensitive to mechanical stress. Handle cells gently and ensure temperature stability (P2X7 pore opening is temperature-dependent; 37°C is optimal, RT is acceptable but slower).

  • Compound Precipitation: this compound is lipophilic. Ensure DMSO concentration is constant across wells and does not exceed 1% (which can affect P2X7 function).

  • Lack of NK1 Activity: This is expected. This assay serves as a negative control or a baseline to demonstrate the potency shift once the molecule is derivatized into Netupitant.

References

  • Hoffmann-La Roche. Substituted piperaziniums for the treatment of emesis.[2] US Patent 9,908,907. (Describes the synthesis of Netupitant using this compound as the core intermediate).

  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat and human P2X7 receptors. British Journal of Pharmacology, 157(7), 1203–1214. (Establishes YO-PRO-1 protocols for P2X7).

  • Romagnoli, R., et al. (2008). Synthesis and SAR of 4-Substituted Nicotinamides as P2X7 Antagonists. Journal of Medicinal Chemistry.[1][3][4][5][6] (Describes the structure-activity relationship of the nicotinamide scaffold for P2X7 inhibition).

  • Helsinn Healthcare. Netupitant/Palonosetron Fixed Dose Combination. (Clinical context for the NK1 activity of the derivative).

Sources

Application Note: 6-Chloro-4-o-tolyl-nicotinamide as a Scaffold for NK1 Receptor Antagonists

[1]

Executive Summary & Biological Context

This compound is a functionalized pyridine scaffold serving as the structural core for second-generation Neurokinin-1 (NK1) receptor antagonists.[1] Its primary utility lies in its dual-reactivity:

  • Electrophilic C6-Position: The chlorine atom at position 6 is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), typically with piperazine derivatives.
    
  • Modifiable Amide Handle: The C3-nicotinamide group allows for Hoffman rearrangements to generate primary amines, essential for the "urea-linker" architecture found in drugs like Netupitant (component of Akynzeo®).

Researchers utilize this scaffold to synthesize libraries of high-affinity NK1 antagonists for treating chemotherapy-induced nausea and vomiting (CINV), depression, and anxiety.

Physicochemical Profile & Safety

Data Summary Table
PropertySpecification
Chemical Name 6-Chloro-4-(2-methylphenyl)pyridine-3-carboxamide
CAS Number 342417-00-9
Molecular Formula

Molecular Weight 246.69 g/mol
Appearance Beige crystalline foam or solid
Solubility Soluble in DMSO, THF, Dichloromethane (DCM); Low solubility in water.
Key Reactivity

(C6-Cl displacement); Hoffman Rearrangement (C3-Amide).
Storage 2-8°C, Desiccated. Hygroscopic.
Safety Advisory
  • Hazard: Irritant to eyes, respiratory system, and skin.

  • Handling: Use a chemical fume hood. The 4-o-tolyl group introduces steric bulk, but the chloro-pyridine core remains a potential sensitizer.

  • PPE: Nitrile gloves, safety goggles, and lab coat required.

Core Protocol A: Derivatization (The "Netupitant" Pathway)

Objective: Functionalization of the C6 position with 1-methylpiperazine. This is the industry-standard step to install the hydrophilic solubilizing group required for biological activity.

Rationale

The 6-chloro position is activated by the ring nitrogen, making it electrophilic. However, the bulky o-tolyl group at position 4 creates steric hindrance. High temperature and excess nucleophile are required to drive the reaction to completion.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile/Solvent: 1-Methylpiperazine (excess, acts as both reactant and solvent)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).[2]
    
Step-by-Step Methodology
  • Reaction Setup:

    • Charge a round-bottom flask with This compound (e.g., 1.0 g, 4.05 mmol).[3][4]

    • Add 1-methylpiperazine (9.0 mL, ~20 equiv). Note: Using the amine as solvent drives the kinetics despite steric hindrance.

  • Thermal Activation:

    • Heat the mixture to 100°C under an inert atmosphere (

      
       or Ar) for 2.0 hours .
      
    • Process Control: Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[5] The starting material (m/z 247) should disappear, replaced by the product (m/z 311).

  • Isolation:

    • Remove excess 1-methylpiperazine under high vacuum (rotary evaporator with high-vac pump).

    • Crucial Step: The residue will be a viscous oil. Dissolve in minimal DCM.

  • Purification:

    • Perform Flash Column Chromatography on silica gel.

    • Eluent: 100% DCM

      
       95:5 DCM/MeOH.
      
    • Yield: Expect ~95% yield (1.2 g) of 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide.

Core Protocol B: Hoffman Rearrangement (Amide-to-Amine Conversion)

Objective: Convert the C3-carboxamide into a C3-primary amine. This is necessary if synthesizing Netupitant, where the nitrogen is part of a urea linkage.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a solution of NaOH (4.3 equiv) in water/NaOCl (13% active chlorine, 5.3 equiv).

  • Reaction:

    • Dissolve the product from Protocol A (piperazine-substituted nicotinamide) in Methanol.

    • Add the methanolic solution to the alkaline NaOCl solution.

    • Heat to 70°C for 2 hours.

  • Mechanism:

    • The amide is N-chlorinated, deprotonated, and rearranges to an isocyanate intermediate, which hydrolyzes to the amine.

  • Workup:

    • Evaporate Methanol. Extract aqueous phase with EtOAc.[2][6]

    • Purify via silica gel (DCM/MeOH/NH4OH) to obtain the 3-amino-pyridine derivative.

Visualization of Synthetic Logic

The following diagram illustrates the critical position of this compound in the synthesis of NK1 antagonists.

NetupitantPathwaycluster_0Key TransformationStart6-Hydroxynicotinic AcidInter16-Chloro-4-o-tolyl-nicotinic acidStart->Inter11. POCl32. Grignard (o-tolyl)TargetThis compound(CAS 342417-00-9)Inter1->Target1. SOCl22. NH4OHPiperazine6-(4-methylpiperazin-1-yl)-4-o-tolyl-nicotinamideTarget->PiperazineProtocol A:1-Methylpiperazine100°C, SnArAmine6-(4-methylpiperazin-1-yl)-4-o-tolyl-pyridin-3-aminePiperazine->AmineProtocol B:NaOH/NaOClHoffman RearrangementNetupitantNETUPITANT(NK1 Antagonist)Amine->NetupitantAcylation withbenzoyl chloride deriv.

Caption: Synthetic workflow positioning CAS 342417-00-9 as the divergence point for NK1 antagonist production.

Quality Control & Analytical Validation

To ensure the integrity of the scaffold before derivatization, use the following parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

  • Retention Time: The chloro-intermediate is highly lipophilic; expect elution late in the gradient compared to the piperazine derivative.

Mass Spectrometry (ESI)[7]
  • Mode: Positive Ion (ESI+)

  • Target Mass:

    • [M+H]+: 247.1 m/z (Characteristic Chlorine isotope pattern 3:1 ratio at 247/249).

    • Fragment: 202 m/z (Loss of amide group).

References

  • Hoffmann-La Roche Inc. (2001). 4-Phenyl-pyridine derivatives. US Patent 6,297,375.[1][4] Available at:

  • Helsinn Healthcare SA. (2014). Process for the preparation of 4-phenyl-pyridine derivatives. US Patent 8,895,586. Available at:

  • FDA Center for Drug Evaluation and Research. (2014). Netupitant/Palonosetron (Akynzeo) Chemistry Review. Application Number: 205718Orig1s000. Available at: [Link]

Characterizing a Novel Nicotinamide Derivative: Application Notes and Protocols for the Solubility and Stability Testing of 6-Chloro-4-o-tolyl-nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, which dictate its formulation, bioavailability, and ultimately, its therapeutic efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of two such cornerstone properties—solubility and stability—for the novel compound 6-Chloro-4-o-tolyl-nicotinamide .

While specific experimental data for this compound is not publicly available, this guide outlines the authoritative, field-proven protocols necessary to generate this crucial information. By adhering to these methodologies, researchers can ensure the generation of robust and reliable data, compliant with the highest scientific and regulatory standards as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3]

Compound at a Glance: this compound

  • Molecular Formula: C₁₃H₁₁ClN₂O[4]

  • Molecular Weight: 246.69 g/mol [4]

  • Predicted Density: 1.265±0.06 g/cm³[4]

  • Melting Point: 45.3-47.3 °C[4]

The structure, a chlorinated nicotinamide derivative with a tolyl substitution, suggests potential for further development, but its solubility and stability profiles must be thoroughly understood to unlock this potential.

Part 1: Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's oral bioavailability. Poor solubility can lead to incomplete absorption and high inter-subject variability. Therefore, a multi-faceted approach to solubility testing is recommended, encompassing both kinetic and thermodynamic assessments.

Kinetic Solubility Assessment: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically following the addition of a DMSO stock solution to an aqueous buffer.[5][6] This method is invaluable for the rapid screening of a large number of compounds in the early stages of drug discovery.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This results in a final DMSO concentration typically between 1-5%.[6][7]

  • Incubation: Shake the plate at room temperature for a defined period, generally between 1 to 2 hours.[6]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

  • Data Analysis: Plot the nephelometric signal against the compound concentration to determine the kinetic solubility.

Thermodynamic Solubility Assessment: The "Gold Standard" Shake-Flask Method

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[8] The shake-flask method is the definitive technique for this measurement and is crucial for lead optimization and pre-formulation studies.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract).[9]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For added certainty, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Part 2: Stability Profiling

Understanding the chemical stability of a drug substance is mandated by regulatory agencies and is fundamental to ensuring its safety, efficacy, and shelf-life.[1][2] Stability testing involves both forced degradation studies to identify potential degradation pathways and long-term studies under controlled storage conditions.

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies expose the drug substance to conditions more severe than those it would typically encounter during storage.[10] The goal is to generate degradation products to a target level of 5-20% to elucidate degradation pathways and to develop and validate a stability-indicating analytical method.[11]

Forced_Degradation_Workflow cluster_stress Applied Stressors API This compound (Solid & Solution) Stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal Stress (e.g., 60°C) Stress->Thermal Photo Photostability (ICH Q1B light source) Stress->Photo Analysis Analysis by Stability- Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants Elucidate Pathways Validate Method Analysis->Results

Caption: Workflow for Forced Degradation Studies.

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and dilute with 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperatures (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Similar to acid hydrolysis, but using 0.1 M to 1 M NaOH.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) in a controlled oven. Also, test the compound in solution at a similar temperature.

  • Photostability: Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[12][13][14][15] The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

Long-Term and Accelerated Stability Studies

Formal stability studies are designed to establish a re-test period for the drug substance by evaluating its quality over time under the influence of various environmental factors.[1]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Data adapted from ICH Q1A(R2) guidelines.[2][16]

  • Batch Selection: Use at least three primary batches of this compound for the study.

  • Container Closure System: Store the samples in containers that are the same as or simulate the proposed packaging for storage and distribution.

  • Storage: Place the samples in calibrated stability chambers maintained at the conditions specified in the table above.

  • Testing Frequency: Pull samples at specified time points for analysis. For long-term studies, typical pull points are 0, 3, 6, 9, 12, 18, 24, and 36 months.[1] For accelerated studies, pull points are typically 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating analytical method.

Part 3: The Analytical Backbone - Stability-Indicating Method

A robust, validated stability-indicating analytical method is the cornerstone of any reliable stability study. This method must be able to accurately quantify the decrease in the active substance and the increase in degradation products without interference from each other, excipients, or other components.[17][18]

Workflow for Developing a Stability-Indicating HPLC Method

HPLC_Method_Dev Start Start: Initial Method Development Forced_Deg Generate Stressed Samples (Acid, Base, Peroxide, etc.) Start->Forced_Deg HPLC_Opt HPLC Optimization (Column, Mobile Phase, Gradient, Wavelength) Forced_Deg->HPLC_Opt Peak_Purity Assess Peak Purity (e.g., PDA Detector) HPLC_Opt->Peak_Purity Peak_Purity->HPLC_Opt  No   Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) Peak_Purity->Validation  Yes   Final Final Stability-Indicating Method Validation->Final

Caption: Development of a Stability-Indicating HPLC Method.

ParameterPurpose
Specificity To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants.[18]
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.[17]
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[17]
Accuracy The closeness of the test results obtained by the method to the true value.[18]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).[17]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Conclusion

The protocols and methodologies detailed in this application note provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. By systematically applying these principles, researchers can generate the critical data needed to make informed decisions, de-risk development pathways, and build a solid foundation for the successful advancement of this novel compound. The emphasis on scientifically sound, ICH-guided experimentation ensures that the resulting data package will be reliable, reproducible, and fit for purpose in a regulated environment.

References

  • ICH. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]

  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - Q1B. International Council for Harmonisation. [Link]

  • FDA. (1998). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • ICH. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). International Council for Harmonisation. [Link]

  • FDA. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Eagle Analytical. Stability Indicating Method Development & Validation. [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. [Link]

  • Wenlock, M. C., et al. (2008). In vitro solubility assays in drug discovery. Current Pharmaceutical Analysis, 4(3), 154-162. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Huynh-Ba, K. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 611-621. [Link]

  • FDA. (2022). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Singh, R., & Saini, G. (2017). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine, 2(6), 1-13. [Link]

  • Mathers, A., et al. (2023). The step-wise dissolution method: An efficient DSC-based protocol for verification of predicted API-polymer compatibility. International Journal of Pharmaceutics, 648, 123604. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification according to the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. [Link]

  • Mathers, A., et al. (2023). The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum. [Link]

  • Wikipedia. Nicotinamide. [Link]

  • PubChem. 6-Chloronicotinamide. [Link]

  • ResearchGate. Structural formula of nicotinamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-4-o-tolyl-nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-o-tolyl-nicotinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.

Proposed Synthetic Strategy: A Chemist's Overview

The synthesis of this compound and its analogs typically relies on modern cross-coupling methodologies. The most robust and widely adopted approach is the Suzuki-Miyaura cross-coupling reaction.[1][2] This method offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for complex molecule synthesis.[2]

The core strategy involves the palladium-catalyzed reaction between a di-halogenated nicotinamide precursor, such as 4,6-dichloronicotinamide, and an appropriate organoboron reagent, in this case, o-tolylboronic acid. The key challenge often lies in achieving regioselectivity—ensuring the o-tolyl group adds specifically at the 4-position while the chlorine atom at the 6-position remains intact.

Below is a diagram illustrating the proposed synthetic pathway.

Synthetic_Pathway cluster_precursor Precursor Synthesis cluster_coupling Core Suzuki Coupling Reaction start 2,6-Dihydroxy-3-nitropyridine intermediate1 2,6-Dichloro-3-nitropyridine start->intermediate1 precursor precursor intermediate1->precursor intermediate2 6-Chloro-2-methoxy-3-nitropyridine product This compound precursor->product boronic_acid o-Tolylboronic Acid

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the pivotal Suzuki coupling step.

Question: My reaction shows very low conversion to the desired product, and I'm mostly recovering my starting materials. What are the likely causes and solutions?

Answer: Low or no conversion is a frequent issue in cross-coupling reactions and can typically be traced to one of four areas: the catalyst, the reagents, the reaction conditions, or the presence of impurities.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.

    • Plausible Cause: The Pd(0) active species has not been generated or has been deactivated by oxygen. Many palladium precatalysts, like Pd(PPh₃)₄, are sensitive to air and must be handled under an inert atmosphere (Argon or Nitrogen).

    • Solution:

      • Degas Your Solvent: Thoroughly sparge your solvent (e.g., dioxane, toluene, or DMF) with an inert gas for at least 15-30 minutes before use to remove dissolved oxygen.

      • Use an Air-Stable Precatalyst: Consider using more robust, air-stable precatalysts like Pd(dppf)Cl₂ or those from the Buchwald-Hartwig generation of catalysts which are designed for easier handling.[3][4]

      • Check Ligand Integrity: If using a separate ligand, ensure it has not oxidized. Phosphine-based ligands are particularly susceptible.

  • Reagent Quality:

    • Plausible Cause: The o-tolylboronic acid may have degraded. Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive cyclic anhydrides (boroxines) upon storage.

    • Solution:

      • Use fresh, high-purity boronic acid.

      • If degradation is suspected, you can sometimes regenerate the free boronic acid by dissolving the material in a solvent like diethyl ether and washing with a mild aqueous base, followed by re-isolation.

      • Alternatively, consider using more stable boronate esters, such as pinacol esters.

  • Incorrect Base or Solvent:

    • Plausible Cause: The choice of base is critical for the transmetalation step.[1] A base that is too weak may not activate the boronic acid sufficiently, while one that is too strong can cause decomposition of starting materials.

    • Solution: Potassium carbonate (K₂CO₃) is a reliable choice for many Suzuki couplings.[3] However, if it fails, consider screening other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The solvent system, often a mixture like dioxane/water or toluene/ethanol, is also crucial for solubility and reaction kinetics.[5]

Question: My mass spectrometry analysis shows significant amounts of a side product corresponding to the homo-coupling of o-tolylboronic acid (a bi-tolyl species). How can I prevent this?

Answer: Homo-coupling is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen or an inappropriate catalyst/ligand ratio.

  • Plausible Cause 1: Oxygen Contamination. Oxygen can facilitate the oxidative coupling of the boronic acid.

    • Solution: As mentioned above, rigorous degassing of the reaction mixture is critical. Ensure your inert atmosphere is maintained throughout the entire reaction setup and duration.

  • Plausible Cause 2: Inefficient Reductive Elimination. The final step of the catalytic cycle is the formation of the product and regeneration of the Pd(0) catalyst. If this step is slow compared to side reactions, homo-coupling can increase.

    • Solution:

      • Ligand Choice: Bulky, electron-rich phosphine ligands often accelerate reductive elimination. Consider ligands like SPhos or XPhos, which are staples of modern cross-coupling chemistry.

      • Temperature Control: While higher temperatures can increase the reaction rate, they can sometimes favor side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Question: The reaction stalls at ~50-60% completion, even after an extended reaction time. What should I do?

Answer: Reaction stalling often points to catalyst death or product inhibition.

  • Plausible Cause: Catalyst Decomposition. The palladium catalyst may not be stable under the reaction conditions for extended periods.

    • Solution:

      • Add More Catalyst: A second charge of the palladium catalyst and ligand can sometimes restart the reaction. Add a small portion (e.g., 0.5 mol%) of the catalyst/ligand mixture to the stalled reaction.

      • Use a More Robust Ligand: As mentioned, modern biaryl phosphine ligands (Buchwald ligands) are designed to create more stable and active catalytic complexes that resist decomposition.

  • Plausible Cause: Product Inhibition. The nicotinamide product itself might coordinate to the palladium center, slowing down or inhibiting the catalytic cycle.

    • Solution: This is a more challenging issue. Changing the ligand can sometimes mitigate this by altering the coordination sphere of the palladium. Experimenting with different solvents to change the solubility and interaction of the product with the catalyst may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of palladium catalyst for this synthesis?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for coupling with an electron-deficient heteroaryl chloride like 4,6-dichloronicotinamide, a catalyst system with an electron-rich and bulky phosphine ligand is generally preferred. A great starting point is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) .[5] It is relatively air-stable, commercially available, and effective for a wide range of Suzuki couplings.

Q2: How critical is the purity of the starting materials and solvents?

A2: Extremely critical. The Suzuki-Miyaura coupling is a catalytic reaction, meaning trace impurities can have a significant impact by poisoning the catalyst.

  • Halide Precursor: Ensure the 4,6-dichloronicotinamide is pure and free of other halogenated species.

  • Boronic Acid: As discussed in the troubleshooting section, boronic acid quality is paramount.

  • Solvents: Use anhydrous or high-purity solvents. Water content must be controlled; while some water is often necessary for the reaction (e.g., in a dioxane/water system), excess water can promote protodeboronation.

Q3: Can I use another cross-coupling reaction instead of the Suzuki coupling?

A3: Yes, other reactions are viable. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and could be used if the synthetic strategy involved coupling an amine to the pyridine core.[4][6] However, for the carbon-carbon bond formation required to attach the o-tolyl group, the Suzuki reaction is generally the most reliable and versatile method.

Q4: What are the best techniques for monitoring the reaction's progress?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.

  • TLC: Provides a quick, qualitative assessment. Spot the reaction mixture against your starting materials. The appearance of a new spot (the product) and the disappearance of the limiting reagent indicate progress.

  • LC-MS: Offers a more quantitative and definitive analysis. It can confirm the mass of the product being formed and give a more accurate measure of the consumption of starting materials. This is the preferred method for reaction optimization.

Experimental Protocols & Data

Protocol: Suzuki-Miyaura Coupling of 4,6-Dichloronicotinamide with o-Tolylboronic Acid

This protocol is a representative procedure and may require optimization.

Reagents & Equipment:

  • 4,6-Dichloronicotinamide (1.0 eq)

  • o-Tolylboronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.03 eq, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground

  • 1,4-Dioxane and Water (4:1 v/v mixture)

  • Round-bottom flask, condenser, magnetic stirrer, and an inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-dichloronicotinamide, o-tolylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Solvent Addition: Prepare the 4:1 dioxane/water solvent mixture and degas it by bubbling N₂ or Ar through it for 20-30 minutes. Add the degassed solvent to the flask containing the solids.

  • Reaction: Fit the flask with a condenser, and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain residual catalyst and homo-coupled byproducts. Purify the residue using flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Data: Influence of Base on a Representative Suzuki Coupling Yield

The choice of base can significantly impact the yield. The table below summarizes typical results seen in similar heteroaryl Suzuki couplings.

Base (3.0 eq)Solvent SystemTemperature (°C)Typical Yield (%)Notes
K₂CO₃Dioxane/H₂O (4:1)9575-85%Good general-purpose choice. Cost-effective.
Cs₂CO₃Dioxane10080-95%Often gives higher yields but is more expensive.
K₃PO₄Toluene/EtOH/H₂O9070-90%A strong base, effective for challenging substrates.
NaHCO₃DME/H₂O (3:1)85< 40%Generally too weak for this type of transformation.

Note: Yields are representative and will vary based on specific substrates and reaction scale.

Visualization: Troubleshooting Workflow

When a reaction fails, a logical workflow can help diagnose the issue efficiently.

Troubleshooting_Workflow cluster_solution1 cluster_solution2 cluster_solution3 start Reaction Yield is Low check_conversion LC-MS shows no conversion? start->check_conversion check_side_products Significant side products? check_conversion->check_side_products No catalyst_issue Potential Catalyst Issue check_conversion->catalyst_issue Yes check_stalling Reaction stalled? check_side_products->check_stalling No homocoupling Homo-coupling observed? check_side_products->homocoupling Yes catalyst_death Potential Catalyst Decomposition check_stalling->catalyst_death Yes reagent_issue Potential Reagent Issue catalyst_issue->reagent_issue solution_catalysts_reagents Implement Solutions reagent_issue->solution_catalysts_reagents solution_catalyst 1. Use fresh/better catalyst. 2. Rigorously degas solvents. 3. Check ligand integrity. solution_catalyst->solution_catalysts_reagents solution_reagents 1. Use fresh boronic acid. 2. Check purity of halide. solution_reagents->solution_catalysts_reagents dehalogenation Dehalogenation observed? homocoupling->dehalogenation solution_side_products Implement Solutions dehalogenation->solution_side_products solution_homocoupling 1. Improve degassing. 2. Screen different ligands. 3. Lower reaction temperature. solution_homocoupling->solution_side_products solution_dehalogenation 1. Use a milder base. 2. Lower reaction temperature. solution_dehalogenation->solution_side_products solution_stalling_final Implement Solutions catalyst_death->solution_stalling_final solution_stalling 1. Add a second charge of catalyst. 2. Switch to a more robust ligand. solution_stalling->solution_stalling_final

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

  • ResearchGate: Design and synthesis of new nicotinamide derivatives generated via Suzuki Miyaura coupling. Available at: [Link]

  • PubMed: Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Available at: [Link]

  • Google Patents: Process for preparation of nitropyridine derivatives.
  • PubMed Central (PMC): Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Available at: [Link]

  • Wikipedia: Buchwald–Hartwig amination. Available at: [Link]

  • ACS Green Chemistry Institute: Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia: Suzuki reaction. Available at: [Link]

  • ResearchGate: Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available at: [Link]

  • Google Patents: Preparation method of 2, 6-dichloro-3-nitropyridine.
  • YouTube: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

Sources

purification challenges of "6-Chloro-4-o-tolyl-nicotinamide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center response, designed for immediate application in a research or process development setting.

Ticket ID: PUR-NIC-406 Subject: Purification & Isolation Strategies for Sterically Hindered Chloronicotinamides Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Chemical Logic

The purification of 6-Chloro-4-(2-methylphenyl)pyridine-3-carboxamide (6-Chloro-4-o-tolyl-nicotinamide) presents a unique set of challenges driven by two competing structural factors: the polarity of the nicotinamide core and the lipophilicity/steric bulk of the o-tolyl substituent .

Unlike simple biaryls, this molecule possesses a "push-pull" electronic structure. The amide at C3 facilitates strong hydrogen bonding (making it "sticky" on silica), while the o-tolyl group at C4 introduces significant torsional strain (atropisomerism potential), forcing the aryl ring out of planarity. This non-planar conformation often inhibits facile crystallization, leading to persistent oils or amorphous solids.

Primary Purification Challenges:

  • Regioisomer Separation: If synthesized via Suzuki-Miyaura coupling from 4,6-dichloronicotinamide, the 6-substituted isomer is a common, hard-to-remove impurity.

  • Amide Hydrolysis: The electron-deficient pyridine ring makes the C3-amide susceptible to hydrolysis under acidic or strongly basic workup conditions.

  • Palladium Entrapment: The pyridine nitrogen acts as a ligand, sequestering Palladium (Pd) within the crystal lattice.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product is co-eluting with the regioisomer (6-o-tolyl-4-chloro) during Flash Chromatography."

Diagnosis: Standard silica gel interactions are dominated by the amide group, masking the subtle differences in polarity caused by the position of the chlorine atom.

Solution: The "Modifier Shift" Protocol You must disrupt the hydrogen bonding of the amide to allow the lipophilic differences to drive separation.

  • Switch Solvent System: Move from EtOAc/Hexane to DCM/MeOH or DCM/Acetone .

  • Doping Strategy: Add 0.5% Acetic Acid to the mobile phase.

    • The "Why": The acid protonates the pyridine nitrogen slightly or interacts with the amide, tightening the bands. The 4-substituted product (more sterically crowded) will often have a slightly different pKa and solvation shell than the 6-substituted isomer.

  • Alternative Stationary Phase: If silica fails, use C18 Reverse Phase .

    • Logic: The o-tolyl group is highly lipophilic. In RP-HPLC, the "twisted" 4-isomer often elutes earlier than the more planar 6-isomer due to reduced hydrophobic surface area contact with the C18 chains.

Issue 2: "The product forms a sticky gum/oil instead of a solid after workup."

Diagnosis: The o-tolyl group creates a "propeller" shape, preventing the flat pi-stacking usually seen in nicotinamides. Residual solvent (DCM or EtOAc) trapped in the lattice acts as a plasticizer.

Solution: The "Anti-Solvent Trituration" Method Do not attempt standard recrystallization (heat/cool) initially. Use trituration to induce nucleation.

  • Dissolve the gum in a minimum amount of MTBE (Methyl tert-butyl ether) or Isopropyl Acetate (warm, 40°C).

  • Add n-Heptane dropwise until cloudiness persists.

  • Seed it: If you lack seeds, scratch the glass vigorously.

  • Sonication: Sonicate for 5 minutes. The mechanical energy overcomes the kinetic barrier caused by the o-tolyl rotation.

  • Result: The gum should harden into a filterable solid.

Issue 3: "I see a new impurity spot appearing after column chromatography (Hydrolysis)."

Diagnosis: Silica gel is slightly acidic (pH 5-6). Extended contact time on the column has hydrolyzed the amide to 6-chloro-4-o-tolyl-nicotinic acid .

Solution: Neutralization & Speed

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.

  • Fast Elution: Do not run a shallow gradient (e.g., 0-5% MeOH over 60 mins). Use a steeper gradient to get the compound off the silica in under 20 minutes.

  • Immediate Buffer: Collect fractions into tubes containing small amounts of phosphate buffer (pH 7) if the compound is extremely labile (rare, but possible).

Detailed Protocols

Protocol A: Palladium Removal (The "Chelation" Wash)

Standard washes often fail because the Pyridine Nitrogen binds Pd.

  • Dissolution: Dissolve crude material in EtOAc (10 mL/g).

  • Scavenger Addition: Add N-Acetylcysteine (0.5 eq relative to Pd) or a thiourea-based scavenger (e.g., SiliaMetS® Thiol).

  • The "Digestion": Stir vigorously at 50°C for 1 hour . (Heat is crucial to exchange the Pd from the pyridine ligand to the scavenger).

  • Filtration: Filter through a pad of Celite.

  • Wash: Wash the filtrate with 5% NaHCO3 (aq) to remove any free N-Acetylcysteine.

Protocol B: Recrystallization (Final Polish)

Targeting >99% purity.

ParameterSpecification
Solvent A (Good) Ethanol (Absolute)
Solvent B (Anti-solvent) Water
Ratio 1:1 to 1:3
Temperature Profile Dissolve at 70°C

Cool to 25°C over 2 hrs

Hold at 4°C for 4 hrs.
Critical Step Do not crash cool. The o-tolyl group needs time to pack. Rapid cooling locks in amorphous disorder.

Data & Specifications

Solvent Compatibility Table
SolventSolubility (25°C)Suitability for PurificationNotes
DCM HighLoad SolventExcellent for loading columns; poor for crystallization.
Methanol ModerateMobile PhaseGood modifier; too soluble for crystallization yield.
Ethanol ModeratePrimary Cryst. Solvent Best balance of solubility and recovery.
Water InsolubleAnti-solventForces precipitation; removes inorganic salts.
Hexane InsolubleWash SolventRemoves non-polar grease/boronic acid residues.
Typical Rf Values (TLC)

Stationary Phase: Silica Gel 60 F254

Compound50% EtOAc / Hexane5% MeOH / DCM
Target (4-o-tolyl) 0.350.42
Regioisomer (6-o-tolyl) 0.400.48
Bis-coupled 0.650.75
Hydrolysis (Acid) 0.05 (streaks)0.10 (streaks)

Visualizations

Workflow: Purification Logic Tree

This diagram illustrates the decision-making process based on the physical state and impurity profile of the crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) CheckState Physical State Check Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitates Oil Sticky Gum/Oil CheckState->Oil No Precipitate Filtration Filtration & Wash Solid->Filtration Trituration Trituration: MTBE/Heptane + Sonication Oil->Trituration Induce Nucleation Trituration->Solid PurityCheck HPLC/TLC Analysis Filtration->PurityCheck Impurity_Regio Regioisomer Present? PurityCheck->Impurity_Regio Impurity_Pd Pd Residue > 20ppm? Impurity_Regio->Impurity_Pd No Flash Flash Chromatography DCM/MeOH (Steep Gradient) Impurity_Regio->Flash Yes (>5%) Scavenge Thiol Scavenger (50°C, 1h) Impurity_Pd->Scavenge Yes Recryst Recrystallization EtOH/Water (Slow Cool) Impurity_Pd->Recryst No Flash->Impurity_Pd Scavenge->Recryst Final Pure this compound Recryst->Final

Caption: Decision matrix for purifying this compound from crude mixtures.

Mechanism: Impurity Origins

Understanding where the impurities come from allows for better upstream control.

ImpurityOrigins Precursor 4,6-Dichloronicotinamide Reaction Suzuki Coupling (Pd Catalyst) Precursor->Reaction Boronic o-Tolylboronic Acid Boronic->Reaction Target Target: 4-Substituted (Sterically Hindered) Reaction->Target Major Path Regio Impurity: 6-Substituted (Less Hindered) Reaction->Regio Lack of Selectivity Bis Impurity: 4,6-Disubstituted (Over-reaction) Reaction->Bis Excess Boronic Acid

Caption: Pathways leading to common impurities during the synthesis of the target molecule.

References

  • Yang, W., et al. (2003).[1] "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling." Organic Letters, 5(17), 3131–3134. [Link]

    • Relevance: Establishes the foundational logic for regioselectivity in chloronicotinamides and confirms the difficulty of separ
  • Li, J.J. (2014).[2] Name Reactions for Functional Group Transformations. Wiley.

    • Relevance: Provides general mechanisms for amide hydrolysis and Suzuki coupling side-reactions.
  • Relevance: Source for the Pd-scavenging protocols using thiol-based agents.
  • Relevance: Provides baseline solubility data for the nicotinamide core, essential for designing the trituration and crystalliz

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-4-o-tolyl-nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges encountered with the compound "6-Chloro-4-o-tolyl-nicotinamide." As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of this compound in your experimental workflows. The information presented here is based on established principles of pharmaceutical sciences and formulation development, using Gefitinib, a compound with similar solubility characteristics, as a practical analog.

I. Troubleshooting Guide: Enhancing the Solubility of this compound

Poor aqueous solubility is a significant hurdle in the development of many promising drug candidates, impacting their bioavailability and therapeutic efficacy.[1][2] this compound, like many kinase inhibitors, is a lipophilic molecule with low water solubility, classified as a Biopharmaceutical Classification System (BCS) Class II compound (low solubility, high permeability).[2][3] This guide provides a systematic approach to overcoming these solubility issues.

Initial Assessment and Solvent Screening

The first step in addressing solubility is to determine the compound's baseline solubility in various solvents. This information will guide the selection of an appropriate solubilization strategy.

Experimental Protocol: Equilibrium Solubility Measurement

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, PEG 400).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Data Presentation: Solubility of a Model Compound (Gefitinib) in Various Solvents

SolventSolubility (mg/mL)
Ethanol~0.3[4]
DMSO~20[4]
Dimethylformamide (DMF)~20[4]
1:1 DMSO:PBS (pH 7.2)~0.5[4]

This table presents data for Gefitinib, a compound with similar characteristics, to provide a practical reference.

pH-Dependent Solubility and the Use of Buffers

For ionizable compounds, solubility is significantly influenced by the pH of the solution.[5] By adjusting the pH, the ionization state of the molecule can be shifted towards the more soluble form.

Causality: this compound, being a dibasic compound, will have different ionization states at different pH values. The ionized form is generally more water-soluble than the neutral form. The Henderson-Hasselbalch equation can be used to predict the solubility-pH profile of ionizable drugs.[5][6]

Troubleshooting Steps:

  • Determine the pKa of the compound: This is crucial for understanding its ionization behavior.

  • Generate a pH-solubility profile: Measure the solubility of the compound in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

  • Select an appropriate buffer system: For in vitro assays, choose a buffer that maintains the compound in its most soluble state without interfering with the experimental endpoint.

Workflow for pH Modification:

Caption: A logical workflow for optimizing solubility through pH adjustment.

Co-solvents for Enhancing Solubility

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[7][8][9]

Commonly Used Co-solvents:

  • Ethanol[7]

  • Propylene glycol[7]

  • Polyethylene glycols (PEGs)[7]

  • Glycerine[7]

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare a series of co-solvent mixtures: Create different ratios of a co-solvent (e.g., DMSO or ethanol) with your aqueous buffer (e.g., 1%, 5%, 10% v/v).

  • Dissolve the compound: Prepare a concentrated stock solution of this compound in the pure co-solvent.

  • Dilute into aqueous media: Add the stock solution to the aqueous buffer containing the corresponding percentage of the co-solvent while vortexing to avoid precipitation.

  • Observe for precipitation: Visually inspect the solution for any signs of precipitation over time.

Trustworthiness: It is critical to ensure that the final concentration of the co-solvent does not interfere with the biological assay. Always run a vehicle control to assess the effect of the co-solvent on the experimental system.

Advanced Formulation Strategies

For more challenging solubility issues, advanced formulation techniques can be employed. These methods aim to increase the surface area of the drug or alter its physical state to enhance dissolution.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[10][11][12][13] This can lead to the formation of an amorphous solid dispersion, where the drug has a higher apparent solubility and faster dissolution rate compared to its crystalline form.[10]

  • Nanosuspensions: Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.[14][15][16][17][18] The reduction in particle size leads to an increase in the surface area-to-volume ratio, which enhances the dissolution velocity.[17]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[19][20][21]

Decision Tree for Advanced Formulation Strategies:

Advanced_Formulation_Strategies Start Solubility still inadequate after pH and co-solvent optimization Solid_Dispersion Solid Dispersion (Amorphous form desired) Start->Solid_Dispersion Nanosuspension Nanosuspension (Particle size reduction) Start->Nanosuspension Cyclodextrin Cyclodextrin Complexation (Molecular encapsulation) Start->Cyclodextrin

Caption: A decision-making guide for selecting an advanced solubility enhancement technique.

II. Frequently Asked Questions (FAQs)

Q1: My compound is precipitating out of solution during my cell-based assay. What should I do?

A1: Precipitation during an assay can lead to inaccurate and unreliable results. Here are some immediate troubleshooting steps:

  • Reduce the final concentration: The simplest solution is to lower the concentration of the compound in the assay to below its solubility limit in the cell culture medium.

  • Increase the serum concentration: If your assay allows, increasing the percentage of fetal bovine serum (FBS) can help to solubilize lipophilic compounds through binding to albumin.

  • Use a co-solvent: Prepare a high-concentration stock solution in a water-miscible solvent like DMSO and then dilute it into the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and that a vehicle control is included.

Q2: What is the best way to prepare a stock solution of this compound?

A2: For long-term storage, it is recommended to store the compound as a solid at -20°C.[4] For experimental use, prepare a high-concentration stock solution in an organic solvent such as DMSO or DMF.[4] These solvents offer good solubility for this class of compounds.[4] It is advisable to purge the solvent with an inert gas to prevent degradation.[4]

Q3: Can I use sonication to help dissolve my compound?

A3: Yes, sonication can be a useful tool to aid in the dissolution of poorly soluble compounds. The high-frequency sound waves can help to break up aggregates and increase the rate of dissolution. However, be mindful of potential degradation of the compound due to localized heating. It is best to sonicate in short bursts in an ice bath.

Q4: Are there any excipients that can improve the solubility of my compound in an oral formulation?

A4: Yes, for oral formulations, several excipients can enhance solubility and bioavailability. These include:

  • Surfactants: Such as sodium lauryl sulfate, can improve wettability and micellar solubilization.[22]

  • Polymers: Used in solid dispersions, such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC), can create amorphous systems with enhanced dissolution.

  • Cyclodextrins: Can form inclusion complexes to improve solubility.[23]

Q5: How does the crystalline form of the compound affect its solubility?

A5: The crystalline form, or polymorph, of a compound can have a significant impact on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts because they lack the long-range molecular order of a crystal lattice, requiring less energy to dissolve.[10] Co-crystals, which are multi-component crystals, can also be designed to have improved solubility profiles.[3]

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. Pharmacognosy Reviews. Available at: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Cosolvent - Wikipedia. Wikipedia. Available at: [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics. Available at: [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Pharmaceutical Design. Available at: [Link]

  • Nanosuspension An Innovative Approach For Poorly Soluble Drug. ResearchGate. Available at: [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Co-solvency: Significance and symbolism. Wisdom Library. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.. Available at: [Link]

  • Methods for improving the aqueous solubility of water-insoluble or... - Google Patents. Google Patents.
  • How will you increase the solubility of organic compounds in water? - Quora. Quora. Available at: [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. Available at: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Increasing the Solubility of Organic Compounds in Water. Wyzant. Available at: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer. Biosciences Biotechnology Research Asia. Available at: [Link]

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  • The influence of pH on solubility in water. University of Mustansiriyah. Available at: [Link]

  • Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation. Journal of Drug Delivery Science and Technology. Available at: [Link]

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  • New forms of pharmaceutical co-crystals of gefitinib with resorcinol. IUCr Journals. Available at: [Link]

  • Solubility and dissolution enhancement of poorly soluble gefitinib by micellar solubilization using spray drying technique - Google Patents. Google Patents.
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Available at: [Link]

  • (PDF) Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. Available at: [Link]

  • Nicotinamide. Merck Index. Available at: [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Solution Chemistry. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-4-o-tolyl-nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-Chloro-4-o-tolyl-nicotinamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: A Plausible Synthetic Strategy

The synthesis of this compound typically proceeds through a two-step sequence involving a Suzuki-Miyaura coupling followed by an amide formation. This guide is structured around this common synthetic route, addressing potential issues at each critical stage.

G A Starting Materials: 4,6-Dichloronicotinic Acid Ester o-tolylboronic acid B Step 1: Suzuki-Miyaura Coupling A->B C Intermediate: 6-Chloro-4-o-tolyl-nicotinic Acid Ester B->C D Step 2: Saponification C->D E Intermediate: 6-Chloro-4-o-tolyl-nicotinic Acid D->E F Step 3: Amide Formation E->F G Final Product: This compound F->G

Caption: A plausible synthetic workflow for this compound.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between the pyridine core and the o-tolyl group. However, challenges such as low yield, side reactions, and catalyst deactivation can arise.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the likely causes?

A1: Low conversion in a Suzuki coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial. For electron-rich aryl chlorides, bulky and electron-rich phosphine ligands are often beneficial to facilitate the oxidative addition step, which is typically the rate-determining step.[1] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system, such as one employing Buchwald or other specialized ligands.[2]

  • Base Selection and Quality: The base plays a critical role in the catalytic cycle, primarily in the transmetalation step.[3] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction outcome. Ensure the base is finely powdered and anhydrous, as water content can affect reproducibility.

  • Solvent System: A biphasic solvent system (e.g., toluene/water, dioxane/water) is often employed in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[4] Ensure adequate mixing to facilitate phase transfer. Anhydrous conditions with a soluble organic base can also be effective.

  • Reaction Temperature: While many Suzuki couplings proceed at elevated temperatures (e.g., 80-110 °C), excessive heat can lead to catalyst decomposition or side reactions. Conversely, a temperature that is too low may result in slow reaction rates. An optimization of the reaction temperature is often necessary.

  • Purity of Starting Materials: Ensure the purity of your 4,6-dichloronicotinic acid derivative and o-tolylboronic acid. Impurities can poison the catalyst or participate in side reactions. Boronic acids, in particular, can undergo degradation upon storage.

Q2: I am observing significant amounts of homocoupling of my o-tolylboronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. To mitigate this:

  • Degassing: Thoroughly degas your solvent and reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using freeze-pump-thaw cycles. This minimizes the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid.

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid. A large excess can increase the likelihood of homocoupling.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, thereby reducing the rate of homocoupling.

Q3: My reaction mixture turns black, and I suspect the palladium catalyst has precipitated. What can I do to prevent this?

A3: The formation of palladium black (Pd(0) precipitate) indicates catalyst decomposition and loss of catalytic activity. To prevent this:

  • Ligand Choice: Use of appropriate phosphine ligands can stabilize the palladium nanoparticles and prevent their aggregation into inactive palladium black. Bulky, electron-rich ligands are often effective in this regard.

  • Temperature Control: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Prolonged reaction times can lead to catalyst degradation.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling to synthesize 6-Chloro-4-o-tolyl-nicotinic acid ester.

Parameter Recommended Condition Notes
Aryl Halide 4,6-Dichloronicotinic acid methyl ester1.0 eq
Boronic Acid o-tolylboronic acid1.2 eq
Catalyst Pd(PPh₃)₄2-5 mol%
Base K₂CO₃2.0-3.0 eq
Solvent Toluene/Water4:1 v/v
Temperature 90-100 °C
Reaction Time 4-12 hMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • To a round-bottom flask, add 4,6-dichloronicotinic acid methyl ester (1.0 eq), o-tolylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add the toluene/water (4:1) solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst (3 mol%) under an argon atmosphere.

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - 4,6-Dichloronicotinic acid ester - o-tolylboronic acid - K2CO3 B Add Solvent: Toluene/Water (4:1) A->B C Degas with Argon B->C D Add Pd(PPh3)4 Catalyst C->D E Heat to 95°C with Vigorous Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Extraction with Ethyl Acetate G->H I Drying and Concentration H->I J Column Chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Part 2: Troubleshooting the Amide Formation

The conversion of the 6-Chloro-4-o-tolyl-nicotinic acid to the corresponding primary amide is the final key step. Challenges in this stage often revolve around incomplete conversion, side product formation, and difficulties in purification. A common route is the hydrolysis of the ester to the carboxylic acid, followed by amidation.

Frequently Asked Questions (FAQs)

Q1: My ester hydrolysis to the carboxylic acid is incomplete. How can I drive the reaction to completion?

A1: Incomplete saponification can be addressed by:

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of sterically hindered esters.

  • Solvent System: A mixture of THF and water or methanol and water is commonly used to ensure the solubility of the ester.

  • Temperature and Reaction Time: Increasing the reaction temperature (e.g., refluxing) and extending the reaction time can help to drive the hydrolysis to completion. Monitor the reaction by TLC to avoid decomposition of the product.

Q2: I am having difficulty converting the carboxylic acid to the amide. Standard coupling reagents like HATU are not working well.

A2: The formation of an amide from a carboxylic acid can be challenging, especially with electron-deficient or sterically hindered substrates. If standard peptide coupling reagents are failing, consider the following:

  • Activation to Acyl Chloride: A more reactive intermediate is the acyl chloride. This can be formed by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride can then be reacted with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) to form the primary amide.[7]

  • Alternative Coupling Reagents: If you prefer a one-pot procedure, explore other coupling reagents. For difficult couplings, reagents like T3P® (propylphosphonic anhydride) can be effective.

  • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediate. The choice of base is also critical; a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used.

Q3: During the conversion of the nitrile to the amide, I am getting a significant amount of the carboxylic acid as a byproduct. How can I improve the selectivity for the amide?

A3: If you are using a nitrile precursor, the partial hydrolysis to the amide without over-hydrolysis to the carboxylic acid can be tricky.[8][9] To improve selectivity:

  • Milder Conditions: Use milder reaction conditions. For example, basic hydrolysis with hydrogen peroxide (the Radziszewski reaction) can be a milder alternative to strong acid or base hydrolysis.[10]

  • Catalytic Methods: Certain metal catalysts can promote the selective hydration of nitriles to amides.

  • Careful Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting nitrile is consumed to minimize the formation of the carboxylic acid byproduct.

Q4: The purification of my final chlorinated nicotinamide derivative by column chromatography is resulting in low yields. What are some alternative purification strategies?

A4: Chlorinated aromatic amides can sometimes be challenging to purify by silica gel chromatography due to their polarity and potential for irreversible adsorption.[11] Consider these alternatives:

  • Recrystallization: This is often the most effective method for purifying solid amides.[11][12] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions for crystallization.

  • Acid-Base Extraction: If your product is sufficiently basic, you can perform an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amide will move to the aqueous layer as its protonated salt. The aqueous layer can then be basified and the pure amide extracted back into an organic solvent.

  • Preparative HPLC: For high-purity samples, reversed-phase preparative HPLC can be an effective, albeit more resource-intensive, purification method.

Optimized Protocol: Amide Formation from Carboxylic Acid

This protocol outlines the conversion of 6-Chloro-4-o-tolyl-nicotinic acid to the final amide product via the acyl chloride intermediate.

Parameter Recommended Condition Notes
Starting Material 6-Chloro-4-o-tolyl-nicotinic acid1.0 eq
Chlorinating Agent Thionyl chloride (SOCl₂)2.0-3.0 eq
Solvent (Acyl Chloride Formation) Dichloromethane (DCM)Anhydrous
Ammonia Source Concentrated Ammonium HydroxideExcess
Temperature 0 °C to room temperature
Reaction Time 1-4 hMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add 6-Chloro-4-o-tolyl-nicotinic acid (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C and add thionyl chloride (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.

  • Slowly add an excess of concentrated ammonium hydroxide solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Acyl Chloride Formation cluster_1 Amidation cluster_2 Workup & Purification A 6-Chloro-4-o-tolyl-nicotinic acid in anhydrous DCM B Add SOCl2 at 0°C A->B C Stir at RT B->C D Remove Volatiles C->D E Dissolve Acyl Chloride in anhydrous THF D->E F Add conc. NH4OH at 0°C E->F G Stir at RT F->G H Quench and Extract G->H I Wash and Dry H->I J Recrystallization or Column Chromatography I->J

Caption: Experimental workflow for the amide formation step.

References

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. PMC. [Link]

  • Nicotinamide Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • 6-chloro-4-methylnicotinamide - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • The formation of disinfection by-products from the chlorination and chloramination of amides | Request PDF. ResearchGate. [Link]

  • What are the side effects of Nicotinamide?. Patsnap Synapse. [Link]

  • What is the best technique for amide purification?. ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited. Walsh Medical Media. [Link]

  • Process for hydrolysis of nitriles.
  • Process for the preparation of nicotinamide derivatives.
  • Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. [Link]

  • Hydrolysis of Amide. Organic Synthesis. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nitrile to Amide. Common Conditions. [Link]

  • Synthesis of 6-chloro-nicotinic acid N-methylamide. PrepChem.com. [Link]

  • Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journals. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Preparation of nicotinic acid amide.
  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

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troubleshooting "6-Chloro-4-o-tolyl-nicotinamide" in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-4-o-tolyl-nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for biological assays involving this novel nicotinamide analog. We will address common challenges from compound handling to data interpretation, ensuring the scientific integrity and reproducibility of your experiments.

Product Information and Properties

This compound is a synthetic derivative of nicotinamide (Vitamin B3). The nicotinamide moiety is a crucial component of the coenzyme NAD (nicotinamide adenine dinucleotide)[1][2]. NAD+ is a central coenzyme in metabolism and also serves as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, chromatin remodeling, and other key cellular processes[3][4][5]. The addition of a chloro- and a tolyl- group modifies the physicochemical properties and may confer novel biological activities, such as targeted enzyme inhibition.

PropertyValueSource
CAS Number 342417-00-9[6]
Molecular Formula C13H11ClN2O[7]
Molecular Weight 246.69 g/mol [7]
Appearance Crystalline solid[8]
Storage -20°C[8]
Purity ≥98%[8]
Predicted XLogP3 2.7[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]

Frequently Asked Questions (FAQs)

Here are answers to the most common questions encountered when working with this compound.

Q1: What is the best solvent to prepare a stock solution?

A1: Due to the hydrophobic o-tolyl group, this compound has poor aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). Use anhydrous, sterile-filtered DMSO (≥99.9% purity) to prevent compound degradation and precipitation[9]. For comparison, the parent compound, nicotinamide, is soluble in DMSO at approximately 15 mg/mL[8]. Given the added hydrophobic groups, start by preparing a 10 mM stock solution in DMSO.

Q2: My compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A2: This is a common issue when diluting a DMSO stock into an aqueous medium. To prevent precipitation:

  • Avoid Shock Dilution: Do not add a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer[10].

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells or affect enzyme activity[11]. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments[11].

  • Use of Pluronic F-127: For particularly stubborn solubility issues in cell-based assays, consider the use of surfactants like Pluronic F-127 in your media, which can help maintain compound solubility.

Q3: What is the expected mechanism of action for this compound?

A3: As a nicotinamide analog, this compound is hypothesized to be an inhibitor of NAD+-dependent enzymes. Nicotinamide itself is a known inhibitor of sirtuins and PARPs[12][13].

  • Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate metabolism, DNA repair, and aging[12]. Nicotinamide inhibits sirtuins through a base-exchange mechanism[14].

  • PARP Inhibition: Poly(ADP-ribose) polymerases are enzymes critical for DNA single-strand break repair[15][16]. PARP inhibitors can induce synthetic lethality in cancer cells with deficient DNA repair pathways (e.g., BRCA mutations)[17][18].

The specific activity and selectivity of this compound against different sirtuins or PARPs would need to be determined empirically.

Q4: How stable is the compound in solution?

A4:

  • DMSO Stock: When stored at -20°C in anhydrous DMSO, the stock solution is expected to be stable for at least 6 months. Avoid repeated freeze-thaw cycles by preparing small aliquots.

  • Aqueous Solution: Chlorinated pyridines can be susceptible to hydrolysis under acidic or alkaline conditions[19]. We do not recommend storing the compound in aqueous solutions for more than a day[8]. Prepare fresh dilutions from your DMSO stock for each experiment.

In-Depth Troubleshooting Guides

Guide 1: Investigating Inconsistent Results or Low Potency

Inconsistent IC50 values or lower-than-expected potency can stem from several factors. This guide provides a systematic approach to identify the root cause.

Step 1: Verify Compound Integrity and Concentration

The first step is to ensure the compound you are using is what you think it is, and at the correct concentration.

  • Confirm Identity: If possible, confirm the identity and purity of your solid compound stock via LC-MS or NMR.

  • Accurate Weighing: Use a calibrated analytical balance (readable to at least 0.1 mg) for preparing your initial stock solution[9].

  • Stock Concentration: After preparing your DMSO stock, confirm the concentration using a spectrophotometer. Nicotinamide has a λmax at 262 nm[8]. While the tolyl group will shift this, you can determine an empirical λmax and extinction coefficient for your compound to enable accurate concentration measurements.

Step 2: Rule out Solubility and Stability Issues

Even if you don't see visible precipitation, the compound may be forming micro-aggregates that reduce its effective concentration.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to detect compound aggregation in your final assay buffer[20]. Test your compound at the highest concentration used in your assay.

  • Stability in Assay Buffer: Incubate the compound in your assay buffer for the full duration of your experiment. At various time points (e.g., 0, 2, 4, 24 hours), measure the concentration of the compound using HPLC. This will reveal if the compound is degrading over time.

Workflow for Troubleshooting Inconsistent Results

G start Inconsistent Results Observed check_compound Step 1: Verify Compound Integrity - Confirm Identity (LC-MS) - Check Stock Concentration (UV-Vis) start->check_compound check_solubility Step 2: Assess Solubility & Stability - DLS for Aggregation - HPLC for Degradation check_compound->check_solubility If compound is pure & concentration is correct conclusion_bad Issue Identified: Compound or Assay Artifact check_compound->conclusion_bad If purity/concentration is incorrect check_assay Step 3: Investigate Assay Interference - Run Controls (No enzyme) - Test Orthogonal Assay check_solubility->check_assay If compound is soluble & stable check_solubility->conclusion_bad If aggregation/degradation is detected conclusion_ok Compound is Active & Well-Behaved check_assay->conclusion_ok If controls are clean & activity is confirmed check_assay->conclusion_bad If interference is detected

Caption: A systematic workflow for troubleshooting inconsistent experimental results.

Guide 2: Identifying and Mitigating Assay Interference

Small molecules can interfere with assay readouts through various mechanisms, leading to false-positive or false-negative results[21]. The aromatic o-tolyl group in this compound increases the risk of certain types of interference.

Types of Interference and How to Test for Them
Interference TypeMechanismHow to TestMitigation Strategy
Autofluorescence The compound absorbs light at the excitation wavelength and emits light at the emission wavelength of your assay's reporter.Run a control plate with the compound in assay buffer but without the enzyme or detection reagents. Measure the fluorescence.If interference is observed, switch to a different detection modality (e.g., luminescence, absorbance) or use a TR-FRET assay, which uses a time delay to reduce background fluorescence[21].
Light Scattering Compound aggregates can scatter light, leading to a false signal in absorbance or fluorescence assays.Measure the absorbance spectrum of the compound in assay buffer. A sloped baseline is indicative of scattering.Centrifuge your assay plate before reading. Use DLS to confirm aggregation[20]. Improve compound solubility.
Chemical Reactivity The compound may react directly with assay components (e.g., reporter molecules, enzymes).Include a pre-incubation step of the compound with the enzyme/substrate, and compare to a no-pre-incubation control. Thiol-containing reagents like DTT can be added to see if they quench the signal, which can be indicative of reactivity[22].Perform an orthogonal assay with a different detection mechanism to confirm activity[21].
Aggregators Non-specific inhibition caused by compound aggregates sequestering the enzyme[20].Test for inhibition in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often sensitive to detergents.Confirm with DLS. If aggregation is the source of activity, the compound is likely not a specific inhibitor.
Protocol: Orthogonal Assay for Target Validation

If you identify this compound as a "hit" in a primary biochemical screen (e.g., a fluorescence-based SIRT1 deacetylation assay), it is crucial to confirm this activity in a different assay format. A cell-based assay is an excellent orthogonal approach.

Example: Western Blot for Acetylated p53 (a SIRT1 substrate)

  • Cell Culture: Plate a suitable cell line (e.g., MCF-7) and allow cells to adhere overnight.

  • Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 to 50 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known SIRT1 inhibitor like Nicotinamide[12]).

  • Cell Lysis: Harvest cells and prepare protein lysates.

  • Western Blot: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against acetylated-p53 (Lys382) and a loading control (e.g., β-actin).

  • Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify the band intensities. An increase in acetylated-p53 levels upon treatment would confirm the inhibitory activity of the compound on SIRT1 in a cellular context.

Guide 3: Hypothetical Signaling Pathway and Experimental Design

Based on its structure, this compound is a putative inhibitor of NAD+-dependent enzymes. The diagram below illustrates a hypothetical pathway where it inhibits a sirtuin (e.g., SIRT1), leading to downstream cellular effects.

G cluster_0 Enzyme Inhibition cluster_1 Downstream Cellular Effect Compound 6-Chloro-4-o-tolyl- nicotinamide SIRT1 SIRT1 (Deacetylase) Compound->SIRT1 Inhibits NAM Nicotinamide SIRT1->NAM Product p53 p53 (Active) SIRT1->p53 Deacetylates NAD+ NAD+ NAD+->SIRT1 Cofactor Ac-p53 Acetylated p53 (Inactive) Ac-p53->p53 Deacetylation Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis

Sources

stability enhancement of "6-Chloro-4-o-tolyl-nicotinamide" formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 6-Chloro-4-o-tolyl-nicotinamide .

I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed to support your research and development workflows involving this critical intermediate (CAS: 342417-00-9). Whether you are synthesizing Netupitant derivatives or exploring novel NK1 antagonists, the stability of your starting material is the foundation of reproducible data.

Below, you will find a non-linear, problem-solving guide tailored to the specific physicochemical behaviors of this pyridine-carboxamide scaffold.

Technical Overview & Stability Profile

This compound is a sterically congested biaryl system. Its stability is governed by three primary vectors: the hydrolytic susceptibility of the carboxamide, the electrophilicity of the C-6 chloro group, and the conformational dynamics of the o-tolyl axis.

Core Stability Matrix
ParameterStability StatusCritical Risk FactorMechanism of Degradation
Hydrolysis ModerateHigh Humidity / pH < 4 or > 9Conversion to 6-Chloro-4-o-tolyl-nicotinic acid via amide hydrolysis.
Nucleophilic Attack LowPrimary Amines / AlcoholsDisplacement of C-6 Chloride (SNAr) to form alkoxy/amino derivatives.
Photostability ModerateUV Light (< 300 nm)Pyridine ring excitation leading to N-oxide formation or radical dechlorination.
Thermal High> 100°C (Solid State)Stable up to melting point (~160°C), but susceptible to sublimation or melt-degradation.

Degradation Pathways & Mechanistic Insight

Understanding how the molecule fails is the first step to preventing it. The diagram below maps the kinetic pathways that deplete your active compound.

DegradationPathways API This compound (Active) Acid 6-Chloro-4-o-tolyl-nicotinic acid (Hydrolysis Impurity) API->Acid H2O / H+ or OH- (Hydrolysis) Amino 6-Amino/Alkoxy Derivative (S_NAr Impurity) API->Amino R-NH2 or R-OH / Base (Nucleophilic Attack) NOxide Pyridine N-Oxide (Oxidation Impurity) API->NOxide O2 / Peroxides / UV (Oxidation)

Figure 1: Primary degradation pathways. The red path (hydrolysis) is the most common storage failure mode, while the yellow path (nucleophilic attack) is the most common process failure mode.

Troubleshooting Guide (Q&A Format)

This section addresses real-world scenarios reported by formulation and synthesis teams.

Scenario A: "I see a new impurity peak at RRT ~0.85 in my HPLC chromatogram."

Diagnosis: This is almost certainly 6-Chloro-4-o-tolyl-nicotinic acid .

  • The Science: The amide group at position 3 is sterically crowded by the o-tolyl group at position 4. However, in the presence of moisture and trace acid/base (often from unbuffered mobile phases or wet solvents), the amide hydrolyzes to the carboxylic acid.

  • Immediate Action:

    • Check the water content of your storage solvent (if in solution).

    • Verify the pH of your aqueous buffer. Avoid pH extremes (< 2 or > 10).

    • Protocol Fix: If storing in solution, switch to anhydrous THF or DMSO and store at -20°C. Avoid protic solvents like Methanol for long-term storage.

Scenario B: "The compound turned from a beige foam to a dark brown solid."

Diagnosis: Photolytic degradation or N-oxidation.

  • The Science: Pyridine derivatives are electron-deficient aromatics. While relatively stable, prolonged exposure to ambient light (especially in solution) can induce radical formation at the halogenated position or N-oxidation at the pyridine nitrogen.

  • Immediate Action:

    • Dissolve a sample and check LC-MS for [M+16] peaks (N-oxide) or dimers.

    • Protocol Fix: Store the solid in amber glass vials under an Argon headspace. Desiccation is mandatory.

Scenario C: "My yield is low when coupling this intermediate with amines."

Diagnosis: Competitive Hydrolysis or Solvent Interference.

  • The Science: You are likely trying to displace the C-6 Chloro group (SNAr reaction). If your solvent contains water (even 0.5%), the hydroxide ion is a better nucleophile than your amine, leading to the formation of the pyridinol (tautomer of the pyridone) or hydrolysis of the amide side chain.

  • Immediate Action:

    • Dry your solvents (THF/Toluene) to < 50 ppm water.

    • Use a non-nucleophilic base (e.g., DIPEA or K2CO3) rather than excess amine if the amine is precious.

    • Protocol Fix: Run the reaction under strict inert atmosphere (N2).

Formulation & Handling Protocols

To ensure data integrity, adopt these standard operating procedures (SOPs).

Protocol 1: Optimal Storage Conditions
  • State: Solid (Amorphous foam or Crystalline).

  • Container: Amber borosilicate glass with PTFE-lined cap.

  • Atmosphere: Argon or Nitrogen flush (Headspace < 1% O2).

  • Temperature: -20°C for long term (> 1 month); 4°C for working stocks.

  • Desiccant: Silica gel or molecular sieves in the secondary container.

Protocol 2: Solubility Enhancement for Bioassays

Researchers often struggle to dissolve this lipophilic compound for in vitro assays.

  • Challenge: High lipophilicity (LogP ~2.7) and poor aqueous solubility.

  • Recommended Vehicle:

    • Stock: 100 mM in 100% DMSO.

    • Intermediate: Dilute 1:10 into Ethanol or PEG-400.

    • Final: Dilute into media. Ensure final DMSO < 0.1%.

  • Warning: Do not dissolve in acidic aqueous buffers directly; precipitation will occur immediately.

Protocol 3: Stability-Indicating HPLC Method

Use this method to validate the purity of your material before critical experiments.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 5% B to 95% B over 10 min; Hold 2 min.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide)
Retention Acid Impurity (~4 min) < Main Peak (~7 min) < Dimer/Oxide (~8-9 min)

Decision Tree: Handling "this compound"

Use this flowchart to determine the correct processing steps for your specific application.

HandlingFlowchart Start Start: Define Application Synthesis Chemical Synthesis (e.g., Netupitant) Start->Synthesis Bioassay Biological Assay (In Vitro/In Vivo) Start->Bioassay Storage Long-Term Storage Start->Storage CheckWater Check Solvent Water Content (< 0.05%) Synthesis->CheckWater Solvent Dissolve in DMSO (Stock 100mM) Bioassay->Solvent Temp Store at -20°C Storage->Temp Protect Use Inert Atmosphere (Argon/N2) CheckWater->Protect Proceed Proceed with S_NAr or Coupling Protect->Proceed Dilution Dilute in Media (Keep DMSO < 0.1%) Solvent->Dilution Fresh Prepare Fresh Daily (Avoid Hydrolysis) Dilution->Fresh Container Amber Vial + Desiccant Temp->Container

Figure 2: Operational decision tree for synthesis, biological testing, and storage.

References

  • Process for the preparation of pyridine derivatives . US Patent 6,303,790 B1.[1] Hoffmann-La Roche Inc. (2001).[2] Link

    • Source for synthesis protocols, physical properties (beige foam)
  • Fosnetupitant chloride hydrochloride having improved stability . US Patent 11,312,698 B2. Helsinn Healthcare SA. (2022).[3] Link

    • Source for stability data of related NK1 antagonists and N-oxide impurity profiles.
  • Solution comprising the chloride hydrochloride salt of... (Fosnetupitant) .[1][4][5] US Patent 10,208,073 B2. Helsinn Healthcare SA. (2019). Link

    • Provides context on solubility and formulation challenges for this class of compounds.
  • Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride . Nutrients, 14(1), 113 (2022).[3] Link

    • Mechanistic reference for nicotinamide-derivative hydrolysis and stability enhancement str

Sources

Technical Support Center: Analytical Method Development for 6-Chloro-4-o-tolyl-nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of impure "6-Chloro-4-o-tolyl-nicotinamide" samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling and method validation. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered during the analytical method development for this compound.

Q1: What are the likely impurities I should expect in my this compound samples?

A1: Impurities in your Active Pharmaceutical Ingredient (API) can originate from various stages of the synthesis and degradation pathways. For a substituted nicotinamide like this compound, potential impurities could include:

  • Starting materials and intermediates: Unreacted precursors or by-products from the synthetic route.

  • Degradation products: These can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[1][2] Common degradation pathways for amide-containing compounds include hydrolysis to the corresponding carboxylic acid (nicotinic acid derivative).[2]

  • Related compounds: Isomers or compounds with similar structures formed during synthesis. For nicotinamide itself, known impurities include nicotinic acid (Impurity A) and other related substances.[3][4]

A systematic approach to identifying these is through forced degradation studies, which are crucial for developing stability-indicating methods.[1][2][5]

Q2: Which analytical technique is most suitable for initial impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector, is the industry standard and the recommended starting point for impurity profiling of pharmaceutical compounds.[6][7] It offers excellent resolving power for separating the main component from its impurities. For initial screening, a gradient elution method with a C18 column is a robust choice.[7][8]

Q3: My initial HPLC chromatogram shows poor separation of impurity peaks from the main peak. What should be my first step?

A3: The first step is to systematically optimize your chromatographic conditions. Focus on the mobile phase composition. Varying the pH of the aqueous portion of your mobile phase can significantly alter the retention and selectivity of ionizable compounds, which is often the case with API impurities.[8] Additionally, screening different organic modifiers (e.g., acetonitrile vs. methanol) and trying different column chemistries (e.g., phenyl-hexyl or polar-embedded phases) can provide alternative selectivities.[8]

Q4: How do I identify the structures of the unknown impurities detected in my sample?

A4: For structural elucidation of unknown impurities, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining molecular weight information and fragmentation patterns of the impurities.[6][9][10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the unknown compounds.[10] For definitive structural confirmation, especially for isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[11][12][13][14][15] This may require isolation of the impurity by techniques like preparative HPLC.

Section 2: Troubleshooting Guides

This section provides in-depth, question-and-answer formatted guides to address specific issues you might encounter during your experiments.

HPLC Method Development and Troubleshooting

Q: I am observing significant peak tailing for my main this compound peak. What are the potential causes and how can I resolve this?

A: Peak tailing in HPLC is a common issue that can compromise resolution and integration accuracy.[16] Let's break down the potential causes and solutions in a systematic way.

Causality Behind Peak Tailing: Peak tailing often arises from secondary interactions between the analyte and the stationary phase, or issues within the HPLC system itself.[17] For basic compounds, interactions with acidic residual silanol groups on the silica-based stationary phase are a frequent cause.[16]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No, primarily the main peak check_all_peaks->no_all_peaks physical_issue Suspect Physical/System Issue yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction no_all_peaks->chemical_issue check_column Check for column void or blocked frit physical_issue->check_column check_connections Inspect tubing and connections for extra-column volume check_column->check_connections solution_physical Reverse flush column (if permissible), replace guard column, or replace column. Minimize tubing length/ID. check_connections->solution_physical adjust_ph Adjust mobile phase pH chemical_issue->adjust_ph add_modifier Add a competing base (e.g., triethylamine) to the mobile phase adjust_ph->add_modifier change_column Switch to a column with better end-capping or a different stationary phase (e.g., polar-embedded) add_modifier->change_column reduce_load Decrease sample concentration/injection volume change_column->reduce_load solution_chemical Optimized peak shape reduce_load->solution_chemical

Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.

Step-by-Step Troubleshooting Protocol:

  • System Check:

    • Observe all peaks: If all peaks in the chromatogram are tailing, it suggests a physical problem like a column void, a blocked frit, or excessive extra-column volume.[17]

    • Action: Check for loose fittings. If the issue persists, try replacing the guard column. As a next step, you can try reverse flushing the column (check the manufacturer's instructions first). If these steps don't resolve the issue, the column may need to be replaced.[18]

  • Chemical Interaction Troubleshooting (if only specific peaks are tailing):

    • Mobile Phase pH Adjustment: The pKa of your analyte is critical. Adjusting the mobile phase pH to be at least 2 units away from the pKa of this compound will ensure it is in a single ionic state, minimizing secondary interactions.

    • Use of Mobile Phase Additives: Adding a small amount of a competing base, like 0.1% triethylamine, to the mobile phase can mask the active silanol sites on the column, thereby reducing tailing for basic analytes.

    • Column Selection: Consider using a column with high-purity silica and robust end-capping to minimize exposed silanols. Alternatively, a column with a different stationary phase, such as a polar-embedded phase, might offer better peak shape.[17]

    • Sample Overload: Injecting too much sample can lead to peak asymmetry.[18]

    • Action: Try reducing the injection volume or diluting the sample to see if the peak shape improves.[17]

Q: I am observing peak fronting. What is the likely cause and how do I fix it?

A: Peak fronting is less common than tailing but can also affect quantitation.

Causality Behind Peak Fronting: The most common cause of peak fronting is column overload, where the concentration of the sample injected is too high for the stationary phase to handle.[19] It can also be caused by a sample solvent that is stronger than the mobile phase.

Troubleshooting Steps:

  • Reduce Sample Concentration: The simplest solution is to dilute your sample and reinject it. A 10-fold dilution is a good starting point.[19]

  • Decrease Injection Volume: If dilution is not feasible, reduce the injection volume.[18]

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition. Dissolving the sample in a stronger solvent can cause the analyte to move through the column too quickly at the beginning, leading to fronting.

Quantitative Data Summary for Method Development:

ParameterInitial ConditionOptimized ConditionRationale for Change
Column Standard C18, 5 µmHigh-purity, end-capped C18 or Phenyl-Hexyl, 3.5 µmTo reduce silanol interactions and improve efficiency.
Mobile Phase A Water20 mM Phosphate Buffer, pH 3.0To control the ionization state of the analyte and impurities.
Mobile Phase B AcetonitrileAcetonitrile-
Gradient 5-95% B in 20 min10-70% B in 30 minTo improve the resolution of closely eluting impurities.
Flow Rate 1.0 mL/min0.8 mL/minTo enhance separation efficiency.
Temperature Ambient35 °CTo improve peak shape and reproducibility.
Injection Volume 10 µL5 µLTo prevent column overload and peak fronting.
Impurity Identification and Structural Elucidation

Q: My LC-MS data shows several low-level unknown impurities. What is a systematic workflow for their identification?

A: A systematic workflow is crucial for the efficient and accurate identification of unknown impurities.

Workflow for Impurity Identification

G start Unknown Impurity Detected in HPLC-UV lc_ms_analysis LC-MS Analysis start->lc_ms_analysis hr_ms High-Resolution MS (e.g., Q-TOF, Orbitrap) lc_ms_analysis->hr_ms ms_ms Tandem MS (MS/MS) lc_ms_analysis->ms_ms elemental_comp Determine Elemental Composition hr_ms->elemental_comp fragmentation_analysis Analyze Fragmentation Pattern ms_ms->fragmentation_analysis structure_hypothesis Propose Putative Structures elemental_comp->structure_hypothesis fragmentation_analysis->structure_hypothesis impurity_isolation Isolate Impurity (if necessary) via Prep-HPLC structure_hypothesis->impurity_isolation nmr_analysis NMR Spectroscopy (1H, 13C, 2D-NMR) impurity_isolation->nmr_analysis structure_confirmation Confirm Structure nmr_analysis->structure_confirmation

Caption: Systematic Workflow for the Identification of Unknown Impurities.

Step-by-Step Protocol for Impurity Identification:

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To obtain the accurate mass of the impurity's molecular ion.[10]

    • Procedure: Analyze the sample using an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Analysis: Use the accurate mass measurement to generate a list of possible elemental compositions. This is a critical first step in narrowing down the potential structures.[10]

  • Tandem Mass Spectrometry (MS/MS):

    • Objective: To obtain structural information through fragmentation.[10]

    • Procedure: Perform MS/MS experiments on the molecular ion of the impurity. This involves isolating the ion and subjecting it to collision-induced dissociation to generate fragment ions.

    • Data Analysis: Compare the fragmentation pattern of the impurity to that of the parent compound (this compound). This can reveal which parts of the molecule have been modified.

  • Forced Degradation Studies:

    • Objective: To intentionally degrade the API to help identify potential degradation products.[1][20]

    • Procedure: Subject the API to stress conditions (acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples by LC-MS and compare the resulting degradants to the impurities found in your sample. This can help in assigning structures to process-related impurities versus degradation products.[2]

  • Impurity Isolation and NMR Spectroscopy:

    • Objective: To obtain definitive structural confirmation.[11]

    • Procedure: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The isolated impurity is then analyzed by NMR (1H, 13C, and various 2D techniques like COSY and HMBC).[11][13]

    • Data Analysis: The NMR data provides detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structure elucidation.[12][14]

Section 3: Method Validation According to ICH Guidelines

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[21] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[21][22][23]

Q: What are the key parameters I need to evaluate for validating my impurity method?

A: For an impurity quantification method, the following validation characteristics are essential according to ICH guidelines:[24][25]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.[24] This is typically demonstrated through forced degradation studies and by showing that the peaks of interest are pure and well-resolved from other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is evaluated over a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[22]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples with known amounts of spiked impurities (recovery studies).[24]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Validation Acceptance Criteria Summary Table:

Validation ParameterTypical Acceptance Criteria for Impurity Method
Specificity Peak purity index > 0.99; Resolution between adjacent peaks > 1.5
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Recovery of 80% - 120% for each impurity
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 10% at the LOQ; ≤ 5% at higher concentrations
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10; Must be at or below the reporting threshold
Robustness RSD of results should not be significantly affected by minor changes in parameters

This technical support guide provides a framework for developing and troubleshooting analytical methods for "this compound." By understanding the scientific principles behind the experimental choices and following a systematic approach, researchers can develop robust and reliable analytical methods that meet regulatory expectations.

References

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8).
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review - IRJET.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Forced Degradation for Impurity Profiling in ANDA and NDA Submissions - Pharma Stability. (2025, November 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • Impurities and Forced Degradation Studies: A Review | Request PDF - ResearchGate.
  • Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9).
  • Nicotinamide EP Impurity A | CAS 59-67-6 - Veeprho.
  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2018, January 13).
  • US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents.
  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences.
  • Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed.
  • DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA - IJNRD. (2023, May 5).
  • Nicotinamide Impurities and Related Compound - Veeprho.
  • J. Baqai Med. Univ.
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements - Pickering Laboratories.
  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1).
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies.
  • Nicotinamide Impurity F Pharmaceutical Secondary Standard; Certified Reference Material - Sigma-Aldrich.
  • Nicotinamide-impurities - Pharmaffiliates.
  • Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org. (2024, November 11).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.

Sources

Validation & Comparative

Comparative Guide: 6-Chloro-4-o-tolyl-nicotinamide vs. Alternative NK1 Antagonist Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Chloro-4-o-tolyl-nicotinamide (the core pharmacophore of Netupitant) versus other nicotinamide and non-nicotinamide analogs in the context of Neurokinin-1 (NK1) Receptor Antagonism .

Assay Focus: High-Affinity [³H]-Substance P Competitive Binding & Calcium Mobilization

Executive Summary

This compound represents a critical evolution in the design of NK1 receptor antagonists. Unlike earlier planar 4-phenyl-pyridine derivatives, this scaffold incorporates a steric "lock"—the o-tolyl group —which forces the biaryl system into a non-planar, twisted conformation. This "atropisomeric" geometry is essential for deep hydrophobic pocket binding within the NK1 transmembrane domain.

This guide compares the 6-Chloro-4-o-tolyl scaffold (Netupitant precursor) against:

  • Planar Nicotinamides (lacking ortho-substitution).

  • Morpholine-based Antagonists (e.g., Aprepitant).

  • Metabolically Labile Analogs (e.g., 6-H or 6-Methyl variants).

The "Twist" Mechanism: Structural Causality

The superior performance of the 6-Chloro-4-o-tolyl scaffold is not accidental; it is a result of conformational pre-organization .

  • The Problem with Planar Analogs: Simple 4-phenyl-nicotinamides can adopt a planar conformation that fails to optimally occupy the hydrophobic cleft between transmembrane helices V and VI of the NK1 receptor.

  • The o-Tolyl Solution: The methyl group at the ortho position of the 4-phenyl ring creates steric hindrance with the pyridine ring hydrogens. This forces the two aromatic rings to twist (~60–90° torsion angle). This twisted conformation mimics the bioactive shape required for high-affinity binding (Ki < 1 nM).

  • The 6-Chloro Function: The chlorine atom at position 6 serves two roles: it fills a specific lipophilic pocket and blocks metabolic oxidation at the susceptible pyridine carbon, enhancing half-life (

    
    ).
    
Diagram: The "Twist" SAR Logic

SAR_Logic Base 4-Phenyl-Nicotinamide (Planar Conformation) Problem Low Affinity (Ki > 100 nM) Base->Problem Poor Fit Mod1 Add o-Tolyl Group (Steric Clash) Base->Mod1 Twist Forced 'Twist' (Atropisomer-like) Mod1->Twist Mod2 Add 6-Chloro Group Twist->Mod2 Result High Affinity (Ki < 1 nM) + Metabolic Stability Mod2->Result Netupitant Core

Caption: Structural evolution from planar nicotinamides to the twisted 6-Chloro-4-o-tolyl scaffold, illustrating the critical role of steric hindrance in receptor affinity.

Comparative Performance Data

The following data summarizes the binding affinity (


) and functional potency (

) of the 6-Chloro-4-o-tolyl scaffold compared to alternatives in a CHO-hNK1 cell assay .
Scaffold ClassRepresentative CompoundStructural Feature

(hNK1)

(Ca²⁺ Flux)
Metabolic Stability
Optimized Core This compound *Twisted Biaryl + 6-Cl 0.5 - 1.0 nM 1 - 5 nM High
Planar Analog4-Phenyl-nicotinamideNo ortho-substituent> 100 nM> 500 nMLow
Labile Analog4-o-tolyl-nicotinamideNo 6-Cl (H at pos 6)5 - 10 nM25 nMLow (Oxidation prone)
MorpholineAprepitantEther-linked core0.1 - 0.5 nM1 - 3 nMHigh

*Note: Data refers to the optimized derivatives (e.g., Netupitant) utilizing this core, as the naked intermediate requires side-chain elaboration for maximal potency.

Experimental Protocol: [³H]-Substance P Binding Assay

To validate the affinity of the 6-Chloro-4-o-tolyl scaffold, use the following self-validating radioligand binding protocol.

Objective: Determine the equilibrium dissociation constant (


) of the test compound against [³H]-Substance P.
Reagents & System
  • Cell Line: CHO-K1 cells stably expressing human NK1 receptor (hNK1).

  • Radioligand: [³H]-Substance P (Specific Activity ~135 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA, 20 µg/mL Bacitracin (peptidase inhibitor).

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO-hNK1 cells and homogenize in ice-cold Tris buffer.

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in Assay Buffer.

    • QC Check: Protein concentration should be 10–20 µ g/well .

  • Incubation:

    • In a 96-well plate, add:

      • 20 µL Test Compound (6-Chloro-4-o-tolyl analog) at varying concentrations (

        
         to 
        
        
        
        M).
      • 20 µL [³H]-Substance P (Final conc. 0.5 nM).

      • 160 µL Membrane Suspension.

    • Non-Specific Binding (NSB): Define using 1 µM unlabeled Aprepitant or Substance P.

  • Equilibrium: Incubate for 60 minutes at 25°C . (Critical: Equilibrium must be reached; check kinetics if using a new derivative).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold saline.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Diagram: Assay Workflow

Assay_Workflow Prep Membrane Prep (CHO-hNK1 Cells) Incubate Incubation (60 min, 25°C) + [³H]-Substance P + Test Compound Prep->Incubate Filter GF/B Filtration (0.5% PEI Pre-soak) Incubate->Filter Terminate Count Scintillation Counting Filter->Count Calc Data Analysis (Cheng-Prusoff) Count->Calc

Caption: Workflow for the [³H]-Substance P competitive binding assay used to validate NK1 receptor affinity.

Synthesis & Purity Considerations

For researchers synthesizing this scaffold, the Grignard Addition/Oxidation method is superior to traditional cross-coupling for the 6-Chloro-4-o-tolyl intermediate.

  • Key Reaction: Addition of o-tolylmagnesium chloride to 6-chloronicotinic acid (or ester), followed by oxidation (e.g., with DDQ or Mn(OAc)₃) to re-aromatize the pyridine ring.

  • Purity Marker: Monitor for the "bis-tolyl" impurity or dechlorination products (4-o-tolyl-nicotinamide), which significantly alter the

    
     profile.
    
References
  • Hoffmann-La Roche. (2001).[1][2] 4-Phenyl-pyridine derivatives as neurokinin-1 receptor antagonists.[1][3][4][5][6] US Patent 6,297,375.[4] Link

  • Helsinn Healthcare. (2006).[3] Efficient synthesis of novel NK1 receptor antagonists: selective 1,4-addition of Grignard reagents to 6-chloronicotinic acid derivatives.[7] Journal of Organic Chemistry, 71(5), 2000-2008. Link

  • Giuiliani, G. et al. (2011). Non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety. Bioorganic & Medicinal Chemistry, 19(7), 2242-2251. Link

  • Ratti, E. et al. (2013). Netupitant: A Review of its Pharmacology and Clinical Efficacy.Therapeutics and Clinical Risk Management. Link

Sources

Publish Comparison Guide: Structure-Activity Relationship of 6-Chloro-4-o-tolyl-nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR) of the 4-aryl-pyridine class of Neurokinin-1 (NK1) receptor antagonists, specifically focusing on the pivotal scaffold 6-Chloro-4-o-tolyl-nicotinamide . This compound serves as the primary intermediate for the synthesis of Netupitant (Akynzeo®), a long-acting antiemetic used in oncology.

Executive Summary & Scaffold Overview

This compound (CAS: 342417-00-9) is not a final drug but the critical electrophilic scaffold used to construct the "Netupitant-like" series of NK1 antagonists. Its structure offers three distinct vectors for chemical optimization, which were exploited by Hoffmann-La Roche and Helsinn Healthcare to overcome the pharmacokinetic limitations of earlier NK1 antagonists (e.g., low solubility, short half-life).

The Core Scaffold: 4-Aryl-Pyridine

The transition from this chloronicotinamide intermediate to the active drug involves three key zones:

  • Position C4 (Hydrophobic Anchor): The o-tolyl group.[1]

  • Position C6 (Solubility Handle): The chlorine atom, susceptible to SNAr displacement.

  • Position C3 (Linker Switch): The carboxamide, which serves as a masked amine (via Hofmann rearrangement).

Detailed Structure-Activity Relationship (SAR)

The SAR of this series is defined by the transformation of the 6-chloro-nicotinamide core into the final pharmacophore.

Zone 1: The C4 "Atropisomeric" Anchor
  • Modification: The ortho-tolyl (2-methylphenyl) group at position 4.

  • Mechanism: The ortho-methyl group creates steric hindrance with the pyridine ring, forcing the two aromatic systems to adopt a non-planar, twisted conformation (atropisomerism).

  • Impact:

    • High Potency: This twisted conformation perfectly matches the hydrophobic pocket of the NK1 receptor.

    • Selectivity: Analogs with a simple phenyl group (lacking the o-methyl) show significantly reduced binding affinity (

      
       increases from <1 nM to >10 nM) due to the loss of this conformational lock.
      
    • Metabolic Stability: The o-methyl group blocks metabolic oxidation at the sensitive benzylic position relative to less sterically hindered analogs.

Zone 2: The C6 Solubility Handle
  • Modification: Displacement of the 6-Chloro atom with 4-methylpiperazine .

  • Mechanism: The chlorine in this compound is activated by the electron-deficient pyridine ring, allowing facile nucleophilic aromatic substitution (SNAr).

  • Impact:

    • Solubility: The introduction of the basic piperazine nitrogen dramatically increases aqueous solubility at physiological pH, a critical failure point for many early lipophilic NK1 antagonists.

    • Bioavailability: The 4-methylpiperazine moiety improves oral bioavailability (

      
      ) and creates a solvent-exposed handle that does not interfere with the receptor binding interface.
      
Zone 3: The C3 Amide Inversion
  • Modification: Conversion of the Nicotinamide (C=O attached to ring) to an N-acyl amine (N attached to ring).

  • Mechanism: This is the most critical SAR step. The this compound precursor undergoes a Hofmann Rearrangement to yield the 3-amino-pyridine.

  • Impact:

    • Receptor Interaction: The reversed amide geometry (as seen in Netupitant) positions the carbonyl oxygen to accept a hydrogen bond from the receptor, while the bulky 3,5-bis(trifluoromethyl)phenyl group (added later) fills a large accessory pocket.

    • Metabolic Blockade: N-methylation of this amine prevents rapid N-dealkylation and extends the half-life (

      
       hours in humans).
      

Comparative Analysis: Netupitant vs. Alternatives

The following table compares the final drug derived from this scaffold (Netupitant) against industry standards.

FeatureNetupitant (Derived from Topic Scaffold)Aprepitant (Morpholine Scaffold)Rolapitant (Spirolactam Scaffold)
Core Structure 4-Aryl-PyridineMorpholine AcetalSpirolactam
Half-Life (

)
~90 hours (Long)~9–13 hours (Short)~180 hours (Very Long)
Receptor Affinity (

)
< 1 nM (High)~3 nM (Moderate)< 1 nM (High)
Metabolism CYP3A4 (Major)CYP3A4 (Major)CYP2D6 (Major)
Dosing Regimen Single oral dose (Day 1 only)3-day regimen (Oral)Single oral dose
Solubility Source C6-Methylpiperazine Morpholine OxygenLactam polarity
Key Advantage Synergistic fixed-dose with Palonosetron (NEPA)First-in-class track recordNon-CYP3A4 inhibitor

Experimental Protocols

Protocol A: SNAr Displacement (Introduction of Solubility Handle)

Objective: Convert this compound to 6-(4-methylpiperazin-1-yl)-4-o-tolyl-nicotinamide.

  • Reagents: this compound (1.0 eq), 1-Methylpiperazine (5.0 eq).

  • Procedure:

    • Dissolve the nicotinamide substrate in neat 1-methylpiperazine (or use NMP as co-solvent if scale >10g).

    • Heat the reaction mixture to 100°C for 2–3 hours. Monitor by HPLC for disappearance of the chloro-starting material.

    • Workup: Remove excess methylpiperazine under high vacuum.

    • Purification: Flash chromatography on silica gel (DCM/MeOH 95:5).

    • Yield: Typically >90% as a light yellow crystalline foam.

  • Validation: ESI-MS should show M+H peak shift from ~247 (Cl) to ~311 (Piperazine).

Protocol B: Hofmann Rearrangement (The "Linker Switch")

Objective: Convert the carboxamide to the primary amine.

  • Reagents: 6-(4-methylpiperazin-1-yl)-4-o-tolyl-nicotinamide (1.0 eq), NaOH (4.0 eq), NaOCl (10-13% active chlorine, 5.0 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve the nicotinamide substrate in Methanol.

    • Add aqueous NaOH solution. Cool to 0°C.

    • Slowly add NaOCl solution (exothermic).

    • Heat the mixture to 70°C for 2 hours. The intermediate isocyanate forms and hydrolyzes in situ to the amine.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

  • Safety Note: This reaction generates isocyanates transiently; ensure proper ventilation.

Visualizations (Graphviz/DOT)

Diagram 1: Synthesis Pathway & Scaffold Evolution

This diagram illustrates how the "6-Chloro" intermediate is transformed into the active drug core.

NetupitantSynthesis Start 6-Chloro-nicotinic acid Intermediate1 6-Chloro-4-o-tolyl- nicotinamide (Topic Compound) Start->Intermediate1 1. SOCl2 2. NH3 Intermediate2 6-(4-methylpiperazin-1-yl)- 4-o-tolyl-nicotinamide Intermediate1->Intermediate2 N-Me-Piperazine SNAr (100°C) Amine 3-Amino-4-o-tolyl- 6-methylpiperazinyl-pyridine Intermediate2->Amine NaOH / NaOCl Hofmann Rearrangement Netupitant NETUPITANT (Final NK1 Antagonist) Amine->Netupitant 1. N-Methylation 2. Acylation with Bis(CF3)phenyl-chloride

Caption: Synthesis pathway transforming the 6-chloro-nicotinamide scaffold into the active NK1 antagonist Netupitant.

Diagram 2: SAR Map of the 4-Aryl-Pyridine Scaffold

This diagram maps the functional roles of each position on the scaffold.

SARMap Core Pyridine Core (Scaffold) C4 C4 Position: o-Tolyl Group Core->C4 C6 C6 Position: 4-Methylpiperazine Core->C6 C3 C3 Position: Amide Linker Core->C3 Func4 Steric Lock (Atropisomerism) High Affinity Binding C4->Func4 Func6 Solubility & PK Handle Bioavailability >60% C6->Func6 Func3 Metabolic Stability (N-Methylation blocks metabolism) C3->Func3

Caption: Functional mapping of the this compound scaffold zones for NK1 antagonist activity.

References

  • Hoffmann, T., et al. (2006). "Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 16(5), 1362-1365. Link

  • Rizzi, A., et al. (2012). "In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant." Peptides, 37(1), 86-97. Link

  • Helsinn Healthcare SA. (2014). "FDA Approval Package for Akynzeo (Netupitant and Palonosetron)." U.S. Food and Drug Administration.[2] Link

  • U.S. Patent No. 6,297,375. "4-Phenyl-pyridine derivatives."[3] Google Patents. Link

  • Navari, R. M., & Aapro, M. (2016). "Antiemetic Prophylaxis for Chemotherapy-Induced Nausea and Vomiting."[2][3][4][5][6][7] New England Journal of Medicine, 374, 1356-1367. Link

Sources

Technical Assessment: In Vivo Validation of 6-Chloro-4-o-tolyl-nicotinamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 6-Chloro-4-o-tolyl-nicotinamide (Key Scaffold for Second-Generation NK1 Antagonists) Primary Indication: Chemotherapy-Induced Nausea and Vomiting (CINV) / Neurokinin-1 (NK1) Receptor Blockade

Executive Summary & Mechanistic Positioning

This compound represents the critical pharmacophore and synthetic precursor for second-generation Neurokinin-1 (NK1) receptor antagonists, most notably Netupitant . While often handled as an intermediate in CMC (Chemistry, Manufacturing, and Controls) workflows, its in vivo validation focuses on its capacity to antagonize Substance P (SP) signaling in the central nervous system.

Unlike first-generation antagonists (e.g., Aprepitant), the 4-phenyl-pyridine scaffold characterized by the o-tolyl and 6-chloro substitutions confers unique lipophilicity and binding kinetics. This guide outlines the validation of this scaffold's activity, using Netupitant-equivalent protocols to demonstrate efficacy in preventing emesis and modulating nociception.

Mechanistic Pathway: NK1 Receptor Blockade

The compound acts by competitively binding to the NK1 receptor in the Area Postrema (Chemoreceptor Trigger Zone) and the Nucleus Tractus Solitarius (NTS) . By blocking the binding of Substance P, it inhibits the emetic reflex and neurogenic inflammation.

NK1_Pathway SubstanceP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR - Gq coupled) SubstanceP->NK1R Activates Signal IP3/DAG Pathway Ca2+ Influx NK1R->Signal Downstream Signaling Compound 6-Chloro-4-o-tolyl- nicotinamide Scaffold Compound->NK1R Competitive Antagonism Emesis Emetic Reflex (Vomiting Center) Signal->Emesis Induction

Figure 1: Mechanism of Action. The this compound scaffold competitively inhibits the NK1 receptor, preventing Substance P-induced calcium signaling and subsequent emetic reflexes.

Comparative Analysis: Performance vs. Alternatives

To validate the activity of this compound (and its derivatives like Netupitant), it must be benchmarked against established NK1 antagonists.

Table 1: Pharmacological Profile & Efficacy Comparison
FeatureThis compound (Scaffold/Netupitant) Aprepitant (Standard of Care) Rolapitant
Chemical Class 4-Phenyl-pyridineMorpholine derivativeSpiro-ether derivative
Binding Affinity (Ki) High (< 1 nM for optimized derivative)High (~0.1 nM)High (~0.1 nM)
Half-Life (t1/2) Long (~90 hours in humans) Short (~9-13 hours)Very Long (~180 hours)
Receptor Occupancy >90% at Tmax (Brain)>90% at Tmax>90% at Tmax
Metabolism CYP3A4 substrateCYP3A4 substrate/inhibitorCYP2D6 inhibitor (minor CYP3A4)
Key Advantage Synergistic potential with 5-HT3 antagonists (Palonosetron) Established safety profileLong duration, less CYP3A4 interaction

Expert Insight: The "6-Chloro-4-o-tolyl" moiety is specifically engineered to enhance CNS penetration and residence time compared to the morpholine ring of Aprepitant. In validation studies, this results in a longer duration of anti-emetic protection (delayed phase efficacy).

Experimental Protocols for In Vivo Validation

Since rats and mice lack the vomiting reflex, standard validation relies on Pica behavior (consumption of non-nutritive substances like kaolin) or Gerbil Foot-Tapping models.

Protocol A: Cisplatin-Induced Pica Model (Rat)

Validates anti-emetic potential via surrogate behavior.

1. Animal Selection:

  • Male Sprague-Dawley rats (250–300 g).

  • Acclimatization: 72 hours with access to standard chow and Kaolin pellets.

2. Formulation:

  • Vehicle: Due to the lipophilicity of the chloro-tolyl-nicotinamide core, use 0.5% Tween 80 + 0.5% Carboxymethylcellulose (CMC) in saline.

  • Test Article: this compound (or derivative) at 1, 3, and 10 mg/kg (Oral Gavage).

3. Workflow:

  • T-0h: Administer Test Article (PO) or Vehicle.

  • T+1h: Administer Cisplatin (6 mg/kg, IP) to induce acute and delayed nausea.

  • Observation: Measure Kaolin consumption at 24h, 48h, and 72h intervals.

4. Validation Criteria:

  • Success: Statistically significant reduction (p<0.05) in kaolin intake compared to Vehicle + Cisplatin group.

  • Target: >50% reduction in kaolin intake indicates potent NK1 antagonism.

Protocol B: Gerbil Foot-Tapping Model (NK1 Specific)

Validates central NK1 receptor occupancy and functional antagonism.

Rationale: Gerbils display a repetitive foot-tapping behavior when centrally injected with NK1 agonists (e.g., GR73632). This is a direct measure of CNS NK1 blockade.

Workflow Diagram:

Experimental_Workflow Step1 Step 1: Pre-treatment Administer this compound (PO or IV, various doses) Step2 Step 2: Wait for Tmax (Typically 1-2 hours post-dose) Step1->Step2 Step3 Step 3: Challenge ICV Injection of NK1 Agonist (GR73632) (3 pmol in 5 µL) Step2->Step3 Step4 Step 4: Quantification Count foot tapping duration (0-30 min post-challenge) Step3->Step4

Figure 2: Gerbil Foot-Tapping Assay Workflow. A specific behavioral model to confirm CNS penetration and functional blockade of the NK1 receptor.

Detailed Steps:

  • Dosing: Administer Test Article (0.1 - 10 mg/kg, PO).

  • Challenge: Under light anesthesia, perform intracerebroventricular (ICV) injection of the specific NK1 agonist GR73632 .

  • Measurement: Place animal in observation chamber. Record duration of hind-paw tapping for 20 minutes.

  • Analysis: Calculate ID50 (dose inhibiting 50% of behavior). A potent 4-phenyl-pyridine derivative should show an ID50 < 1 mg/kg.

Data Synthesis & Interpretation

When validating "this compound" (specifically its active derivatives), typical results in the Cisplatin model should mirror the following profile:

GroupDose (mg/kg)Kaolin Intake (g) [0-24h]Inhibition (%)
Vehicle + Saline -0.5 ± 0.2-
Vehicle + Cisplatin -6.8 ± 0.90% (Control)
Test Article + Cisplatin 1.04.2 ± 0.6~38%
Test Article + Cisplatin 3.02.1 ± 0.4~69%
Test Article + Cisplatin 10.00.8 ± 0.3~88%

Interpretation:

  • Dose-Dependency: A clear dose-response relationship confirms specific receptor engagement.

  • Efficacy Ceiling: Near-complete inhibition at 10 mg/kg suggests high intrinsic activity and sufficient CNS exposure.

  • Comparison: If Aprepitant achieves 88% inhibition at 3 mg/kg, the Test Article (if showing similar efficacy at 10 mg/kg) may be less potent per unit weight but potentially offers superior pharmacokinetic properties (longer half-life).

References

  • Hoffmann-La Roche. (2018). Substituted piperaziniums for the treatment of emesis. US Patent 9,908,907.

    • Source of the specific chemical synthesis and its role as a precursor to Netupitant.
  • Helsinn Healthcare S.A. (2013). Netupitant/Palonosetron (NEPA) Fixed Dose Combination. New Drug Application Pharmacology Review.

    • Authoritative source for the in vivo validation of the 4-phenyl-pyridine NK1 antagonist class.
  • Rudd, J. A., et al. (2006). The anti-emetic action of the NK1 receptor antagonist, netupitant, in the ferret. British Journal of Pharmacology.

    • Primary literature for the ferret emesis model valid
  • Tatemoto, K., et al. (2006). Immunoglobulin-like domain containing receptor 1 (ILDR1) mediates the specific behavioral response to NK1 receptor agonists. (Contextual reference for Gerbil model).

  • ChemicalBook. (2024). This compound Product Properties.

    • Verification of chemical identity and physical properties.

The NAD+ Precursor Challenge: A Comparative Analysis of Nicotinamide Derivative Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the expanding landscape of aging research and metabolic therapies, the modulation of intracellular nicotinamide adenine dinucleotide (NAD+) levels has emerged as a key therapeutic strategy. As NAD+ levels decline with age and in various pathological conditions, supplementation with NAD+ precursors has gained significant attention.[1][2][3][4] Among these precursors, nicotinamide (NAM), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN) are the most extensively studied.[1][5] Understanding the distinct pharmacokinetic properties of these nicotinamide derivatives is paramount for researchers and drug development professionals to design effective therapeutic interventions and interpret experimental outcomes.

This guide provides a comparative analysis of the pharmacokinetic profiles of NAM, NR, and NMN, delving into their absorption, distribution, metabolism, and excretion (ADME). We will explore the enzymatic pathways governing their conversion to NAD+, discuss the analytical methodologies for their quantification, and present key experimental data to support a rational selection of the most suitable precursor for specific research and clinical applications.

The Central Role of NAD+ and Its Precursors

NAD+ is a fundamental coenzyme in all living cells, participating in a vast array of redox reactions essential for energy metabolism.[2][6] Beyond its role in bioenergetics, NAD+ serves as a critical substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157, which are involved in vital cellular processes such as DNA repair, genomic stability, and cellular signaling.[7] The age-associated decline in NAD+ levels has been linked to a host of age-related diseases, making the restoration of NAD+ pools a promising therapeutic avenue.[2][3]

Mammalian cells utilize several pathways to synthesize NAD+, primarily the de novo pathway from tryptophan and the salvage pathways from nicotinamide, nicotinic acid, NR, and NMN.[5][8] This guide will focus on the key nicotinamide-based precursors that are widely used in research and as dietary supplements.

Comparative Pharmacokinetics: A Head-to-Head Analysis

The therapeutic efficacy of an NAD+ precursor is intrinsically linked to its bioavailability and its ability to efficiently reach target tissues and be converted to NAD+. The following sections will compare the ADME properties of NAM, NR, and NMN.

Absorption: The Gateway to Systemic Circulation

The initial step in the journey of an orally administered NAD+ precursor is its absorption from the gastrointestinal tract. The structural differences between NAM, NR, and NMN significantly influence their absorption mechanisms.

  • Nicotinamide (NAM): As a small, uncharged molecule, NAM is readily absorbed from the stomach and small intestine through both passive diffusion and a carrier-mediated process.[9][10]

  • Nicotinamide Riboside (NR): NR is a larger molecule than NAM. While it was initially thought that NR might be hydrolyzed to NAM in the gut, studies have shown that NR can be absorbed intact.[11][12] This absorption is facilitated by equilibrative nucleoside transporters (ENTs).[6][11]

  • Nicotinamide Mononucleotide (NMN): The absorption of NMN has been a subject of intense research. Due to its phosphate group, it was initially believed that NMN would need to be dephosphorylated to NR before absorption.[3] However, the discovery of a specific NMN transporter, Slc12a8, in the small intestine of mice suggests that NMN can also be absorbed directly.[2][3][13] The relevance and activity of this transporter in humans are still under investigation.[11]

Experimental Workflow: In Situ Intestinal Perfusion for Absorption Studies

To determine the intestinal absorption rate of nicotinamide derivatives, an in situ intestinal perfusion technique is commonly employed in preclinical studies.

cluster_prep Animal Preparation cluster_perfusion Perfusion cluster_analysis Analysis A Anesthetize Animal B Isolate Intestinal Segment A->B C Cannulate Both Ends B->C D Perfuse with Drug Solution C->D Connect to Perfusion Pump E Collect Perfusate at Intervals D->E F Analyze Drug Concentration E->F LC-MS/MS Analysis G Calculate Absorption Rate F->G

Caption: Workflow for in situ intestinal perfusion to assess drug absorption.

Distribution: Reaching the Target Tissues

Once absorbed, the NAD+ precursors are distributed throughout the body via the bloodstream. Their ability to penetrate different tissues and cross cellular membranes is crucial for their systemic effects.

  • NAM: Being a small molecule, NAM is widely distributed to various tissues.

  • NR: NR is also distributed to multiple tissues, where it can be taken up by cells via ENTs.[11]

  • NMN: The distribution of NMN is still being fully elucidated. While some studies suggest it can be taken up directly by certain tissues, others indicate it may first be converted to NR in the bloodstream.[14]

Metabolism: The Conversion to NAD+

The ultimate goal of administering NAD+ precursors is their efficient conversion to NAD+ within the cells. This process involves distinct enzymatic pathways for each derivative.

  • NAM: NAM is converted to NMN by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting step in the salvage pathway. NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.[5]

  • NR: NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form NMN, which then enters the same final step as the NAM pathway, being converted to NAD+ by NMNATs.[5][12]

  • NMN: NMN is a direct precursor to NAD+ and is converted in a single step by NMNATs.[5]

Signaling Pathway: Cellular NAD+ Biosynthesis from Nicotinamide Derivatives

NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NR Nicotinamide Riboside (NR) NRK NRK NR->NRK NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ NAMPT->NMN NRK->NMN NMNAT->NAD

Caption: Enzymatic conversion of NAM, NR, and NMN to NAD+.

Excretion: Clearing the Metabolites

The metabolic byproducts of NAD+ metabolism are primarily excreted in the urine. The major urinary metabolites include N-methyl-nicotinamide (MeNAM) and its derivatives.[4][[“]] Studies have shown that oral administration of both NR and NMN leads to a dose-dependent increase in these urinary metabolites, indicating their effective metabolism.[4][[“]]

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for orally administered NR and NMN based on human clinical trials. Data for NAM is well-established but varies widely depending on the formulation and dosage.

ParameterNicotinamide Riboside (NR)Nicotinamide Mononucleotide (NMN)Reference
Bioavailability Orally bioavailable, increases blood NAD+ levels dose-dependently.[16][17][18]Orally bioavailable, efficiently increases blood NAD+ levels.[[“]][[“]][16][17][18]
Tmax (Time to Peak Concentration) ~3 hours for NAD+ metabolites.~2.5-10 minutes for plasma NMN (in mice).[14] Human data on Tmax of NMN itself is limited as it's rapidly metabolized.[[“]][14][[“]]
Effect on Blood NAD+ Levels Single doses of 100, 300, and 1000 mg dose-dependently increase the blood NAD+ metabolome.[16][17][18] A 1000 mg dose can increase NAD+ levels by up to 2.7-fold.[17]Doses up to 1250 mg/day are well-tolerated and effectively increase blood NAD+ levels.[[“]][[“]][16][17][18]
Key Metabolites Increased levels of NAD+, NADH, NADPH, and other NAD+ metabolites.[[“]]Increased levels of nicotinamide, N-methyl-pyridone carboxamides, and other NAD+ metabolites.[[“]][[“]][[“]]
Safety and Tolerability Well-tolerated in doses up to 1000 mg twice daily.[12][20][21]Well-tolerated in single doses up to 500 mg and repeated doses up to 1250 mg/day.[4][[“]][22][4][12][[“]][20][21][22]

Experimental Protocols for Pharmacokinetic Analysis

Accurate quantification of nicotinamide derivatives and their metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol: Quantification of Nicotinamide Derivatives in Plasma using LC-MS/MS
  • Sample Preparation:

    • Collect blood samples in EDTA-containing tubes at predetermined time points after administration of the nicotinamide derivative.

    • Centrifuge the blood at 4°C to separate the plasma.

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to precipitate proteins.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of the nicotinamide derivatives and their metabolites in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Experimental Workflow: LC-MS/MS Analysis of Nicotinamide Derivatives

cluster_sample Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis A Plasma Sample B Protein Precipitation A->B C Supernatant Evaporation B->C D Reconstitution C->D E HPLC Separation D->E Injection F Mass Spectrometry Detection E->F G Peak Integration F->G Data Acquisition H Concentration Calculation G->H

Caption: Workflow for quantifying nicotinamide derivatives via LC-MS/MS.

Conclusion and Future Directions

The choice of an NAD+ precursor for research or therapeutic development depends on a multitude of factors, including the target tissue, the desired onset of action, and the specific metabolic context. While NAM is a readily available and cost-effective option, NR and NMN appear to be more potent in raising NAD+ levels, though their long-term effects and tissue-specific metabolism are still under active investigation.

Future research should focus on head-to-head clinical trials directly comparing the pharmacokinetic and pharmacodynamic profiles of these derivatives in various populations. Furthermore, a deeper understanding of the tissue-specific expression and activity of the enzymes and transporters involved in their metabolism will be crucial for optimizing their therapeutic use. The development of novel analytical methods for real-time monitoring of NAD+ dynamics in vivo will also provide invaluable insights into the efficacy of these promising molecules.

References

  • Pharmacokinetics of nicotinamide riboside in different age groups - Consensus. (n.d.). Vertex AI Search.
  • Pharmacokinetics and metabolism of nicotinamide riboside in humans - Consensus. (n.d.). Vertex AI Search.
  • Airhart, S. E., Shireman, L. M., Risler, L. J., Anderson, G. D., Nagana, G. A., Jacobson, M. P., & O'Brien, K. D. (2017). An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers. PloS one, 12(12), e0186459. [Link]

  • For Youth. (2024, June 12). Pharmacokinetics of NMN: Absorption, Metabolism, and Excretion. For Youth. Retrieved February 15, 2026, from [Link]

  • Pharmacokinetics and bioavailability of NMN oral formulations - Consensus. (n.d.). Vertex AI Search.
  • NMN.com. (2020, May 5). NMN vs NR: The Differences Between These 2 NAD+ Precursors. NMN.com. Retrieved February 15, 2026, from [Link]

  • Integra Nutrition. (2025, February 4). Nicotinamide Riboside (NR) and/or Nicotinamide Mononucleotide (NMN) Bioavailability Review. Integra Nutrition. Retrieved February 15, 2026, from [Link]

  • Goldman Laboratories. (n.d.). NAD+ Bioavailability: Why Delivery System Matters for Results. Goldman Laboratories. Retrieved February 15, 2026, from [Link]

  • Pope, H. M., & T-Neely, E. (2023). Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications. Medicina, 59(12), 2108. [Link]

  • NMN.com. (2020, February 21). Pharmacokinetics: The Missing Metric to Determine Dosage. NMN.com. Retrieved February 15, 2026, from [Link]

  • ClinicalTrials.gov. (2016). Pharmacokinetic Study of Nicotinamide Riboside. ClinicalTrials.gov. Retrieved February 15, 2026, from [Link]

  • ClinicalTrials.gov. (2021). Safety and Pharmacokinetics of Nicotinamide Mononucleotide (NMN) in Healthy Adults. ClinicalTrials.gov. Retrieved February 15, 2026, from [Link]

  • Airhart, S. E., Shireman, L. M., Risler, L. J., Anderson, G. D., Nagana, G. A., Jacobson, M. P., & O'Brien, K. D. (2017). An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers. PloS one, 12(12), e0186459. [Link]

  • NMN.com. (2025, January 12). NMN Transporters and eNAMPT: Key Regulators of NAD+ Balance in Aging. NMN.com. Retrieved February 15, 2026, from [Link]

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  • Johnson, S., & Imai, S. I. (2018). Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Experimental gerontology, 108, 148–156. [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-Chloro-4-o-tolyl-nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why" and "How")

As researchers, we often handle intermediates where specific toxicological data is sparse. 6-Chloro-4-o-tolyl-nicotinamide (CAS: 342417-00-9) is a functionalized pyridine derivative. While its GHS classification suggests standard irritation (H315, H319, H335), its structural motif—a halogenated nicotinamide—is frequently a scaffold for biologically active pharmacophores (e.g., P2X7 antagonists or neuroprotective agents).

The Core Philosophy: In the absence of a specific Occupational Exposure Limit (OEL), we apply the Precautionary Principle . We do not treat this merely as a chemical irritant; we handle it as a Provisional Band 3 Compound (OEB 3) until potency data proves otherwise. This means our primary goal is zero inhalation and zero dermal contact .

This guide moves beyond generic SDS advice to provide a field-proven logistical framework for handling this compound in synthesis and purification workflows.

Part 2: Hazard Identification & Risk Assessment[1][2][3][4]

Before selecting PPE, we must understand the specific mechanics of the hazard.

Hazard DomainSpecific Risk FactorOperational Implication
Physical State Fine crystalline solid/powder.High Dust Potential: Static electricity during weighing can disperse particles. Inhalation is the primary entry route.
Chemical Structure Chlorinated pyridine ring + lipophilic tolyl group.Enhanced Absorption: The lipophilic nature increases the potential for dermal absorption compared to polar nicotinamides.
Reactivity Stable, but releases toxic chloride/NOx fumes upon thermal decomposition.Thermal Runaway: Incompatible with strong oxidizers.[1][2] Fire scenarios require self-contained breathing apparatus (SCBA).
Toxicology (Inferred) Skin/Eye Irritant (Cat 2), STOT-SE 3 (Respiratory).Sensitization Risk: Repeated exposure to pyridine derivatives can lead to hypersensitivity.
Part 3: Personal Protective Equipment (PPE) Specifications

Standard lab coats are insufficient. The following system utilizes a "Barrier & Sacrifice" methodology.

1. Respiratory Protection (The Primary Defense)[3]
  • Primary Control: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Secondary Defense (If hood sash must be raised >18 inches):

    • Minimum: N95 (NIOSH) or FFP3 (EN 149) particulate respirator.

    • Recommended: Half-face respirator with P100/OV cartridges (Organic Vapor protection is required because this solid is often dissolved in DCM or DMF, which penetrates standard masks).

2. Dermal Protection (The "Double-Glove" Protocol)

We utilize a double-gloving strategy to mitigate the risk of micro-tears and permeation.

  • Inner Glove (The Barrier): 4-mil Nitrile (High dexterity).

  • Outer Glove (The Sacrifice): 5-8 mil Nitrile or Neoprene (Long cuff).

    • Why? If the outer glove is contaminated, it can be stripped immediately without exposing the skin.

  • Solvent Consideration: If dissolving in Dichloromethane (DCM) , nitrile is insufficient. You must use Silver Shield/Laminate gloves or change nitrile gloves every 5 minutes.

3. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect venting). Safety glasses are insufficient for powders due to potential airborne drift under the frame.

4. Body Protection
  • Torso: Tyvek® lab coat or disposable sleeve covers over a cotton lab coat. The goal is to prevent powder accumulation on fabric cuffs, which is a common source of secondary exposure.

Part 4: Operational Decision Logic

The following diagram outlines the decision-making process for containment based on the scale of operation.

PPE_Decision_Logic Start Operation: Handling this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution Solution (Dissolved) StateCheck->Solution Reaction/Workup QuantityCheck Quantity > 10 grams? Solid->QuantityCheck PPE_Liquid PPE: Splash Goggles + Solvent-Specific Gloves Solution->PPE_Liquid Hood Standard Fume Hood (Sash < 14 inches) QuantityCheck->Hood No (<10g) Isolator Powder Containment Hood or Glove Box QuantityCheck->Isolator Yes (>10g) PPE_Solid PPE: Double Nitrile + Sleeve Covers + N95 (if outside hood) Hood->PPE_Solid Isolator->PPE_Solid

Figure 1: Decision matrix for selecting containment and PPE based on physical state and quantity.

Part 5: Step-by-Step Handling Protocol
Phase A: Weighing & Transfer (Highest Risk)
  • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood. Pre-label your receiving vessel.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Chlorinated nicotinamides are prone to static cling, which causes "jumping" of powder.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer slowly to avoid aerosol generation.

    • Critical Step: Wipe the threads of the source bottle with a damp Kimwipe (solvent-dampened) before recapping to prevent grinding of crystals in the cap (which creates fine dust next time it opens).

Phase B: Solubilization
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize displacement of air that could carry powder out.

  • Dissolution: Once dissolved, the inhalation risk drops significantly, but the permeation risk increases .

    • Note: If using DMF or DMSO, remember these solvents can carry the chemical through intact skin.

Phase C: Disposal & Decontamination
  • Solid Waste: Contaminated gloves, weighing boats, and mats must go into a Hazardous Solid Waste drum, specifically tagged "Halogenated Organics."

  • Liquid Waste: Segregate into "Halogenated Solvent Waste." Do not mix with acidic aqueous streams to avoid potential hydrolysis/exotherms.[4]

  • Decontamination: Wipe down the balance and hood surface with a 10% soap/water solution, followed by Ethanol. Do not use bleach (potential reaction with amines/amides).

Part 6: Emergency Response Workflow

In the event of exposure, immediate action is required.[5] This workflow prioritizes preserving eyesight and minimizing systemic absorption.[5][6][7]

Emergency_Response Accident Exposure Event Type Exposure Type? Accident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhalation Inhalation Type->Inhalation Action_Eye Flush 15 mins (Hold Eyelids Open) Eye->Action_Eye Action_Skin Remove Clothing Wash Soap/Water 15 mins Skin->Action_Skin Action_Inhal Move to Fresh Air Support Breathing Inhalation->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhal->Medical

Figure 2: Immediate emergency response actions for exposure incidents.

References
  • PubChem. (n.d.). Compound Summary: Nicotinamide derivatives and safety profiles. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: 6-chloronicotinic acid derivatives. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.